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  • Product: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine
  • CAS: 60090-57-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

The following technical guide details the chemical structure, synthesis, and applications of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5). Executive Summary 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5).

Executive Summary

2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of high-performance disperse azo dyes and bioactive pharmaceutical scaffolds. Characterized by its "push-pull" electronic structure—featuring an electron-donating amine group adjacent to an electron-withdrawing nitro group on a benzothiazole core—this molecule exhibits significant solvatochromic properties and reactivity suitable for diazo coupling reactions.

Property Data
IUPAC Name 2-Methyl-7-nitro-1,3-benzothiazol-6-amine
CAS Registry Number 60090-57-5
Molecular Formula C₈H₇N₃O₂S
Molecular Weight 209.23 g/mol
Appearance Yellow to Orange Crystalline Solid
Primary Application Disperse Dye Intermediate, Heterocyclic Synthesis

Chemical Structure & Electronic Analysis

The molecule consists of a 1,3-benzothiazole fused ring system substituted at three key positions:

  • C2 (Methyl): Enhances lipophilicity and stability; weak activator.

  • C6 (Amine): Strong electron donor (+M effect); directs electrophilic attack to ortho/para positions.

  • C7 (Nitro): Strong electron acceptor (-M, -I effect); situated ortho to the amine and peri to the thiazole sulfur.

structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used in synthesis.

G cluster_0 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Structure C2 C2 (Methyl) N3 N3 C2->N3 Benzene Ring Benzene Ring N3->Benzene Ring S1 S1 S1->C2 C6 C6 (Amine - NH2) C7 C7 (Nitro - NO2) Benzene Ring->S1 Benzene Ring->C6 Position 6 Benzene Ring->C7 Position 7

Caption: Connectivity map highlighting the critical C6-Amino and C7-Nitro substitution pattern on the benzothiazole core.

Electronic "Push-Pull" System

The proximity of the amino (donor) and nitro (acceptor) groups creates an intramolecular charge transfer (ICT) pathway. This specific 6-amino-7-nitro arrangement is sterically constrained by the adjacent sulfur atom (S1), often leading to twisted conformations that influence the molecule's absorption spectra (color) and solubility.

Synthesis Pathways[2]

The synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine requires precise regiocontrol to install the nitro group at the C7 position, as the C6-amine is a strong ortho director that activates both C5 and C7.

Core Synthetic Strategy: The Acetamide Route

Direct nitration of the free amine often leads to oxidation or complex mixtures. The standard industrial protocol involves protecting the amine as an acetamide to modulate reactivity and steric hindrance.

Step-by-Step Protocol
  • Starting Material: 2-Methyl-1,3-benzothiazol-6-amine (Commercially available or synthesized via reduction of the 6-nitro precursor).

  • Protection (Acetylation):

    • Reagents: Acetic anhydride (

      
      ), Acetic acid.
      
    • Conditions: Reflux for 2-4 hours.

    • Product:

      
      -(2-methyl-1,3-benzothiazol-6-yl)acetamide.
      
  • Regioselective Nitration:

    • Reagents: Mixed acid (Conc.

      
       / Conc.[1][2] 
      
      
      
      ).
    • Conditions: Controlled temperature (0–5°C) to favor the kinetic product.

    • Mechanism: The acetamido group directs the nitronium ion (

      
      ) to the ortho positions (C5 or C7). While C5 is sterically accessible, the electronic influence of the thiazole ring and specific solvation effects often favor the C7  isomer in this fused system.
      
  • Deprotection (Hydrolysis):

    • Reagents: 70% Sulfuric acid or NaOH/EtOH.

    • Conditions: Reflux for 1-2 hours.

    • Final Product: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.[3][4][5][6]

Synthetic Workflow Diagram

Synthesis Start Start: 2-Methyl-6-aminobenzothiazole Step1 Step 1: Acetylation (Protection) Start->Step1 Ac2O, Reflux Inter1 Intermediate: 6-Acetamido-2-methylbenzothiazole Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4, 0-5°C) Inter1->Step2 Electrophilic Subst. Inter2 Intermediate: 6-Acetamido-7-nitro-2-methylbenzothiazole Step2->Inter2 Regioselective (C7) Step3 Step 3: Hydrolysis (Deprotection) Inter2->Step3 H2SO4/H2O End Target: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Step3->End

Caption: Step-wise synthetic pathway utilizing the acetamide protection strategy to ensure C7 regioselectivity.

Physicochemical Properties[3][9][10][11]

ParameterValue / DescriptionSource/Derivation
Melting Point > 240°C (Decomposes)Analogous nitro-benzothiazoles
Solubility Soluble in DMF, DMSO, Acetone; Insoluble in WaterPolar heterocyclic nature
pKa (Amine) ~2.5 - 3.0Reduced basicity due to ortho-nitro group
UV-Vis Absorption λmax ~ 400-450 nm (Ethanol)Intramolecular Charge Transfer (ICT)
Reactivity Diazotizable amine; susceptible to nucleophilic attack at C2Functional group analysis

Applications in Drug Development & Materials

Disperse Azo Dyes

The primary industrial application of this molecule is as a diazo component .

  • Mechanism: The amine is diazotized (using

    
    ) to form a diazonium salt.
    
  • Coupling: This salt is coupled with electron-rich aromatics (e.g.,

    
    -diethylaniline) to produce deep red/violet disperse dyes.
    
  • Performance: The 7-nitro group induces a bathochromic shift (deepening color) and improves light fastness by locking the conformation via intramolecular hydrogen bonding with the amine.

Heterocyclic Scaffolds

In drug discovery, the ortho-nitroaniline motif allows for ring closure reactions to form tricyclic systems:

  • Imidazobenzothiazoles: Reduction of the nitro group to a diamine, followed by condensation with carboxylic acids, yields imidazo[4,5-f]benzothiazoles, which are investigated for antitumor and antiviral activity.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (typical of nitro-aromatics).

  • Handling: Use engineering controls (fume hood) to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Waste: Dispose of as hazardous organic waste (nitrogen-containing).

References

  • ChemicalBook. (2024). 2-Methyl-7-nitro-1,3-benzothiazol-6-amine - CAS 60090-57-5.[3][4] Retrieved from

  • PubChem. (2024). Benzothiazole Derivatives and 2-Amino-6-nitrobenzothiazole Data. National Library of Medicine. Retrieved from

  • Weaver, V.F. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. U.S. Patent 4,369,324.[2] (Demonstrates nitration regioselectivity of acetamido-benzothiazoles). Retrieved from

  • Peters, A.T. (1995). Disperse Dyes: The Chemistry and Synthesis of Colored Molecules.

Sources

Exploratory

Properties of 7-nitro-2-methyl-6-aminobenzothiazole

An In-depth Technical Guide to the Properties, Synthesis, and Characterization of 7-nitro-2-methyl-6-aminobenzothiazole Abstract This technical guide provides a comprehensive framework for understanding the projected pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties, Synthesis, and Characterization of 7-nitro-2-methyl-6-aminobenzothiazole

Abstract

This technical guide provides a comprehensive framework for understanding the projected properties and the necessary experimental procedures for the synthesis, characterization, and potential application of 7-nitro-2-methyl-6-aminobenzothiazole. As a novel derivative of the biologically significant 2-aminobenzothiazole scaffold, this compound is of considerable interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from closely related, well-characterized analogs to establish a scientifically grounded guide for its investigation. We will explore its predicted physicochemical properties, propose a detailed synthetic pathway, outline protocols for its structural elucidation via modern spectroscopic techniques, and discuss its potential biological activities based on established structure-activity relationships within the benzothiazole family.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core, a heterocyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry.[1] Derivatives of this scaffold are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for the synthesis of diverse heterocyclic compounds and has been incorporated into several clinically approved drugs, such as Riluzole, used for treating amyotrophic lateral sclerosis.[4][5]

The introduction of specific substituents onto the benzothiazole core allows for the fine-tuning of its biological and chemical properties. The nitro group (-NO₂) is a strong electron-withdrawing group known to be a key pharmacophore in many antimicrobial and anticancer agents, while the amino group (-NH₂) and methyl group (-CH₃) can modulate solubility, metabolic stability, and receptor binding.

This guide focuses on the specific, and likely novel, derivative: 7-nitro-2-methyl-6-aminobenzothiazole . We will provide researchers, scientists, and drug development professionals with a foundational understanding and a practical experimental framework to approach the synthesis and evaluation of this promising compound.

Predicted Physicochemical Properties

The exact physicochemical properties of 7-nitro-2-methyl-6-aminobenzothiazole must be determined experimentally. However, we can predict certain characteristics based on its structure and by comparing it to similar, well-documented compounds.

PropertyPredicted Value for 7-nitro-2-methyl-6-aminobenzothiazoleRationale / Comparative Data
Molecular Formula C₈H₈N₄O₂SBased on atomic composition.
Molecular Weight 224.24 g/mol Calculated from the molecular formula.
Appearance Yellow to orange or brown crystalline solidNitroaromatic compounds are typically colored. 2-Amino-6-nitrobenzothiazole appears as orange crystals or yellow powder.[6]
Melting Point >200 °C (with decomposition)The presence of both amino and nitro groups suggests strong intermolecular hydrogen bonding and dipole-dipole interactions, likely resulting in a high melting point. For comparison, 2-Amino-6-nitrobenzothiazole has a melting point of 247-249 °C.[7]
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF)The polar amino and nitro groups may confer slight aqueous solubility, but the aromatic core will limit it. Benzothiazoles are generally soluble in organic solvents.[8]
pKa Two pKa values expectedThe amino group at the 6-position will be basic, while the amino group at the 2-position exhibits tautomerism and has its own distinct basicity. The nitro group's electron-withdrawing nature will decrease the basicity of the adjacent 6-amino group.

Proposed Synthesis and Experimental Workflow

The synthesis of substituted 2-aminobenzothiazoles is well-established. A common and effective method is the Hugershoff reaction, which involves the thiocyanation of an aromatic amine followed by cyclization. We propose a multi-step synthesis starting from a commercially available precursor.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., 2,4-Dinitro-3-methylaniline) B Step 1: Selective Reduction (e.g., Na₂S / NH₄Cl) A->B Reagents C Intermediate (2-Nitro-3-methyl-p-phenylenediamine) B->C Forms D Step 2: Thiocyanation (e.g., KSCN, Br₂ in Acetic Acid) C->D Reacts with E Final Product (7-nitro-2-methyl-6-aminobenzothiazole) D->E Cyclization

Caption: Proposed workflow for synthesizing 7-nitro-2-methyl-6-aminobenzothiazole.

Step-by-Step Synthesis Protocol (Representative)

Rationale: This protocol is designed for regioselective synthesis. Selective reduction of one nitro group in a dinitroaniline precursor is a key step to generate the required aminophenylenediamine intermediate for the subsequent cyclization reaction.

  • Selective Reduction of Precursor:

    • Dissolve the starting material (e.g., 2,4-dinitro-3-methylaniline) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Prepare a solution of a mild reducing agent, such as sodium sulfide (Na₂S) or ammonium chloride, in water.

    • Add the reducing agent solution dropwise to the heated aniline solution. The goal is to selectively reduce the nitro group at the 4-position, which is sterically more accessible and activated by the adjacent nitro group.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, and extract the product (2-nitro-3-methyl-p-phenylenediamine) with an organic solvent like ethyl acetate. Purify using column chromatography.

  • Thiocyanation and Cyclization:

    • Dissolve the purified intermediate from Step 1 in glacial acetic acid.

    • Add potassium thiocyanate (KSCN) or ammonium thiocyanate to the solution and cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature. This in-situ generation of thiocyanogen is crucial for the reaction.[9]

    • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove salts, and then with a cold, dilute sodium bicarbonate solution to neutralize excess acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF) to obtain pure 7-nitro-2-methyl-6-aminobenzothiazole.

Spectroscopic Characterization and Validation

Structural confirmation is paramount. The following protocols outline the standard methods for characterizing the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Expected Signals: A singlet for the methyl (-CH₃) protons around δ 2.5-2.8 ppm. A broad singlet for the 2-amino (-NH₂) protons. A singlet for the 6-amino (-NH₂) protons. Two singlets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the nitro and amino groups.

  • ¹³C NMR:

    • Expected Signals: A signal for the methyl carbon. Aromatic carbon signals, including quaternary carbons, with shifts influenced by the attached substituents. The carbon bearing the nitro group (C7) would be shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use KBr pellet method or Attenuated Total Reflectance (ATR).

  • Expected Key Peaks:

    • ~3450-3300 cm⁻¹: N-H stretching vibrations from the primary amino groups (-NH₂).

    • ~1630-1600 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group (-NO₂), respectively.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the benzothiazole ring system.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is recommended to obtain the protonated molecular ion.

  • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 225.24. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Biological Activity and Applications

The structural motifs within 7-nitro-2-methyl-6-aminobenzothiazole suggest several potential therapeutic applications. Benzothiazole derivatives are known to act as inhibitors of various enzymes and signaling pathways critical for cell proliferation and survival.[10]

Hypothesized Mechanism of Action: Many 2-aminobenzothiazole derivatives have been investigated as anticancer agents that target protein kinases, such as those in the PI3K/Akt/mTOR pathway.[8][10] This pathway is frequently dysregulated in cancer, making it a prime target for drug development. The nitro group can enhance the binding affinity and inhibitory potential of the molecule.

Diagram of Potential Signaling Pathway Inhibition

PI3K Pathway Inhibition cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-nitro-2-methyl- 6-aminobenzothiazole Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol for In-Vitro Anticancer Screening (MTT Assay)

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a foundational experiment to determine the cytotoxic potential of a new compound.

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Treat the cells with varying concentrations of the compound and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

While specific toxicological data for 7-nitro-2-methyl-6-aminobenzothiazole is unavailable, precautions should be based on related structures.

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

7-nitro-2-methyl-6-aminobenzothiazole represents a novel and unexplored chemical entity with significant potential in drug discovery, particularly in the development of new anticancer agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and initial biological evaluation. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the investigation of this molecule. The experimental protocols detailed herein offer a clear roadmap for validating its structure and exploring its therapeutic promise, paving the way for new discoveries in the field of medicinal chemistry.

References

  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC467470010&productDescription=2-AMINO-6-CHLOROBENZOTHIAZOLE+97%25+1G&vendorId=VN00032119&countryCode=US&language=en]
  • Oakwood Products. SAFETY DATA SHEET. [URL: https://www.oakwoodchemical.com/sds/sds_pdf_viewer.php?pass_cas=6285-57-0]
  • PubChem. Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76250]
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [URL: https://repository.uobabylon.edu.iq/c/articles/1/148]
  • Cheméo. Chemical Properties of Benzothiazole, 2-methyl-6-nitro- (CAS 2941-63-1). [URL: https://www.chemeo.com/cid/42-990-9/Benzothiazole-2-methyl-6-nitro-.html]
  • The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
  • Spectroscopy Data for Undergraduate Teaching - ERIC. [URL: https://files.eric.ed.gov/fulltext/ED632007.pdf]
  • Chem 117 Reference Spectra Spring 2011. [URL: https://www.cpp.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [URL: https://www.spcmc.ac.in/files/Study_Material/Chemistry/SEM-II-CHEMISTRY-SEC-B-2-SPECTROSCOPIC-ANALYSIS-OF-ORGANIC-COMPOUNDS-1619515902.pdf]
  • Université catholique de Louvain. 2-Aminobenzothiazole derivatives. [URL: https://dial.uclouvain.
  • Sigma-Aldrich. 2-Amino-6-nitrobenzothiazole = 97 6285-57-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/190241]
  • Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0076]
  • ResearchGate. Synthesis of 2-substituted nitro-and aminobenzothiazoles and... [URL: https://www.researchgate.net/figure/Synthesis-of-2-substituted-nitro-and-aminobenzothiazoles-and-corresponding-anthranilic_fig1_230616147]
  • NIST WebBook. Benzothiazole, 2-methyl-6-nitro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2941631&Type=IR-SPEC&Index=1]
  • PMC. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258674/]
  • ChemicalBook. 2-Amino-6-nitrobenzothiazole | 6285-57-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4248110.htm]
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. [URL: https://www.researchgate.
  • PMC. Recent insights into antibacterial potential of benzothiazole derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10224163/]
  • PubChem. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17335]
  • PubChem. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-nitrobenzothiazole]
  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [URL: https://www.researchgate.net/publication/301292150_SYNTHESIS_AND_ANTHELMINTIC_ACTIVITY_OF_2-AMINO-6-SUBSTITUTED_BENZOTHIAZOLES]
  • Beilstein Journals. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. [URL: https://www.beilstein-journals.org/bjoc/articles/21/21]
  • Benchchem. An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-6-aminobenzothiazole-cas-533-30-2-properties-synthesis-and-biological-activities/]
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Foundational

Literature review on nitro-substituted aminobenzothiazoles

Synthesis, Reactivity, and Pharmacological Applications Executive Summary This technical guide provides a comprehensive analysis of nitro-substituted 2-aminobenzothiazoles, a class of heterocyclic compounds acting as "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of nitro-substituted 2-aminobenzothiazoles, a class of heterocyclic compounds acting as "privileged scaffolds" in medicinal chemistry. We explore the critical role of the nitro group in modulating electronic properties and biological activity, specifically in antimicrobial and anticancer domains. This document details optimized synthetic protocols, structure-activity relationships (SAR), and mechanistic insights, serving as a blueprint for researchers in drug discovery.

The Benzothiazole Scaffold: Chemical Significance

Benzothiazoles consist of a benzene ring fused to a thiazole ring.[1][2] The 2-amino-6-nitrobenzothiazole derivative is particularly significant due to the push-pull electronic system created by the electron-donating amino group at C2 and the electron-withdrawing nitro group at C6.

Key Chemical Features:

  • Electronic Modulation: The C6-nitro group significantly reduces the basicity of the C2-amino group via resonance, altering its nucleophilicity and hydrogen-bond donor capability.

  • Bioreductive Potential: The nitro group serves as a pharmacophore that can be enzymatically reduced (e.g., by nitroreductases) to hydroxylamines or amines, species often responsible for DNA damage in bacteria or hypoxic tumor cells.[3]

Synthetic Strategies

Two primary pathways exist for synthesizing 2-amino-6-nitrobenzothiazole. The choice depends on the availability of starting materials and the desired purity.

Route A: The Hugerschoff Cyclization (Preferred)

This method involves the direct cyclization of p-nitroaniline using potassium thiocyanate (KSCN) and bromine. It is generally preferred for its high regioselectivity and yield.

Route B: Electrophilic Aromatic Substitution (Nitration)

Direct nitration of 2-aminobenzothiazole is feasible but requires protection of the amine (usually as an acetamide) to prevent oxidation and control regioselectivity (favoring C6 over C5).

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes.

SynthesisPathways cluster_0 Route A: Hugerschoff Cyclization cluster_1 Route B: Nitration p_nitroaniline p-Nitroaniline thiourea_int Arylthiourea Intermediate p_nitroaniline->thiourea_int KSCN, AcOH final_product 2-Amino-6-nitrobenzothiazole thiourea_int->final_product Br2 (Cyclization) aminobenzothiazole 2-Aminobenzothiazole acetylated 2-Acetamidobenzothiazole aminobenzothiazole->acetylated Ac2O (Protection) nitrated_int 6-Nitro-2-acetamido benzothiazole acetylated->nitrated_int HNO3/H2SO4 nitrated_int->final_product Hydrolysis (Deprotection)

Caption: Comparison of Hugerschoff cyclization (Route A) and Nitration (Route B) for the synthesis of 2-amino-6-nitrobenzothiazole.

Detailed Experimental Protocols
Protocol 1: Synthesis via Hugerschoff Cyclization

Objective: Synthesis of 2-amino-6-nitrobenzothiazole from 4-nitroaniline.

Reagents:

  • 4-Nitroaniline (0.1 mol)

  • Potassium Thiocyanate (KSCN) (0.4 mol)

  • Glacial Acetic Acid (150 mL)

  • Bromine (0.1 mol) in Acetic Acid (50 mL)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-nitroaniline and KSCN in glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.

  • Bromination: Add the bromine solution dropwise over 1 hour. Critical: Maintain temperature below 10°C to prevent polymerization or over-bromination. The reaction is exothermic.

  • Reaction: After addition, allow the mixture to stir at 0–10°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. A yellow precipitate (hydrobromide salt) will form.

  • Work-up: Pour the reaction mixture into 500 g of crushed ice/water.

  • Neutralization: Neutralize the slurry with ammonium hydroxide (NH₄OH) to pH 8–9. This liberates the free base.

  • Isolation: Filter the yellow solid, wash extensively with cold water to remove inorganic salts (KBr, NH₄SCN), and dry.

  • Purification: Recrystallize from ethanol or DMF/water.

    • Expected Yield: 85–93%

    • Melting Point: 202–204°C [1].

Protocol 2: Diazotization and Coupling (Functionalization)

Objective: Creating azo-dye derivatives or Sandmeyer intermediates.

  • Diazotization: Dissolve 2-amino-6-nitrobenzothiazole in H₂SO₄/H₃PO₄ (due to weak basicity, HCl may not suffice). Cool to -5°C. Add NaNO₂ solution dropwise.

  • Coupling: Add the diazonium salt solution to a cooled solution of a coupling component (e.g., N,N-dimethylaniline or phenols) in buffered media.

  • Validation: Formation of deeply colored (red/orange) precipitate indicates successful azo coupling.

Pharmacological Profile & Mechanism of Action[1][4]
Antimicrobial Activity

Nitro-substituted benzothiazoles exhibit potent activity against Gram-negative bacteria (P. aeruginosa) and fungi (Candida spp.).

  • Mechanism: The nitro group acts as a "warhead." Inside the microbial cell, nitroreductases reduce the -NO₂ group to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate. These electrophilic species covalently bind to bacterial DNA and proteins, disrupting replication.

Anticancer Activity

Derivatives function as kinase inhibitors (e.g., PI3K, EGFR).[4][5]

  • SAR Insight: While the 2-amino group binds to the kinase hinge region via hydrogen bonding, the 6-nitro group can engage in electrostatic interactions or pi-stacking within the hydrophobic pocket.

  • Selectivity: Recent studies indicate 6-nitro derivatives may have reduced EGFR inhibition compared to 6-alkoxy derivatives but show enhanced cytotoxicity in hypoxic tumors due to bioreductive activation [2].

Mechanistic Pathway Visualization

MOA cluster_bacteria Antimicrobial Mechanism (Bioreduction) cluster_cancer Anticancer Mechanism (Kinase Inhibition) compound 6-Nitro-2-aminobenzothiazole nitroreductase Bacterial Nitroreductase compound->nitroreductase kinase PI3K / EGFR Kinase ATP Binding Pocket compound->kinase intermediate Hydroxylamine/Nitroso Radicals nitroreductase->intermediate Enzymatic Reduction dna_damage DNA Strand Breakage (Bactericidal) intermediate->dna_damage Covalent Binding h_bond H-Bonding (2-NH2) kinase->h_bond pi_stack Pi-Stacking (Benzene Ring) kinase->pi_stack apoptosis Apoptosis / Cell Cycle Arrest h_bond->apoptosis pi_stack->apoptosis

Caption: Dual mechanisms of action: Bioreductive DNA damage in microbes (left) and Kinase inhibition in cancer cells (right).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the 2-amino-6-nitrobenzothiazole core.

PositionSubstituentEffect on ActivityMechanistic Note
C2 (Amino) -NH₂ (Free amine)High Antifungal / Kinase BindingEssential H-bond donor for kinase hinge regions.
C2 (Amino) -NH-CO-R (Amide)Increased LipophilicityOften improves cell permeability but may reduce metabolic stability.
C2 (Amino) -N=CH-Ar (Schiff Base)Broad AntimicrobialIntroduces additional pharmacophores; prone to hydrolysis.
C6 -NO₂ (Nitro)Bioreductive Toxicity Essential for activity against anaerobes; EWG reduces C2-NH₂ basicity.
C6 -NH₂ (Amino)Reduced ToxicityFormed by reduction of -NO₂; often less potent unless further derivatized.
C4/C5/C7 -H (Unsubstituted)BaselineSteric bulk at C4 can hinder binding; C5/C7 are less sensitive.
References
  • ChemicalBook. (2026). 2-Amino-6-nitrobenzothiazole Properties and Synthesis.

  • National Institutes of Health (NIH). (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents.

  • BenchChem. (2025).[6] Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives.

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

  • ResearchGate. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Topic: Solubility profile of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine in organic solvents Content Type: In-depth technical guide. [1][2][3] Executive Summary & Compound Identity 2-Methyl-7-nitro-1,3-benzothiazol-6-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profile of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine in organic solvents Content Type: In-depth technical guide.

[1][2][3]

Executive Summary & Compound Identity

2-Methyl-7-nitro-1,3-benzothiazol-6-amine (MNBA) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of disperse azo dyes and high-performance pigments.[1][2][3] Its structural uniqueness lies in the ortho-positioning of the nitro and amino groups on the benzothiazole core, creating a distinct solubility footprint governed by intramolecular hydrogen bonding.[2][3]

This guide provides a technical analysis of MNBA’s solubility across solvent classes, supported by mechanistic reasoning (the "Ortho-Effect") and validated experimental protocols for thermodynamic solubility determination.[2][3]

Chemical Identity Table
PropertyDetail
IUPAC Name 2-Methyl-7-nitro-1,3-benzothiazol-6-amine
Core Moiety Benzothiazole
Functional Groups C2-Methyl (Lipophilic), C6-Amino (H-Donor), C7-Nitro (H-Acceptor)
Key Interaction Intramolecular H-bond (Between C6-NH₂ and C7-NO₂)
Predicted LogP ~2.5 – 2.8 (Moderate Lipophilicity)
Primary Application Diazotization coupling component; Dye intermediate

Mechanistic Solubility Profile

The solubility of MNBA is not merely a function of "like dissolves like" but is heavily influenced by the Ortho-Effect .[2][3]

The Ortho-Effect & Intramolecular Bonding

Unlike its isomers where amine and nitro groups are distant (e.g., para orientation), the C6-amine and C7-nitro groups in MNBA are adjacent.[1][2][3]

  • Mechanism: The amino hydrogen forms a strong intramolecular hydrogen bond with the nitro oxygen.[2][3]

  • Consequence: This "locks" the polar groups, reducing their ability to interact with external solvents (especially water).[2][3] This effectively "masks" the molecule's polarity, making it more soluble in organic solvents and less soluble in aqueous media than predicted for a molecule with such polar groups.[2][3]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High High dielectric constant disrupts crystal lattice energy; preferred for stock solutions.[1][2][3]
Polar Protic Ethanol, Methanol Moderate (Hot) Poor solubility at RT due to intramolecular locking; recrystallization is effective upon heating.[2][3]
Chlorinated DCM, Chloroform Good The "masked" polarity allows good interaction with moderately polar organic solvents.[2][3]
Ethers/Esters THF, Ethyl Acetate Moderate Useful for extraction, though less effective than chlorinated solvents.[2][3]
Aqueous Water, PBS (pH 7.4) Insoluble Lipophilic benzothiazole core + intramolecular H-bonding prevents hydration.[2][3]
Non-Polar Hexane, Heptane Poor Despite the methyl group, the nitro/amine dipole is still too strong for aliphatic hydrocarbons.[2][3]

Critical Note: For synthetic purification, Ethanol or Acetic Acid are the standard recrystallization solvents.[2][3] The compound dissolves at reflux but precipitates upon cooling, yielding high purity.

Experimental Protocol: Thermodynamic Solubility Determination

Standardized Workflow for Accurate Data Generation

To determine the exact solubility limit (saturation concentration) of MNBA in a specific solvent, use the Shake-Flask Method coupled with HPLC-UV quantification .[2][3]

Phase 1: Preparation
  • Excess Addition: Add solid MNBA to the solvent until undissolved solid remains visible (supersaturation).[2][3]

  • Equilibration:

    • Temp: 25°C ± 0.1°C (controlled water bath).

    • Agitation: Orbital shaker at 200 RPM for 24 to 48 hours .

    • Justification: 24h is minimum to ensure the crystal lattice energy is overcome and equilibrium is reached.[2][3]

Phase 2: Sampling & Filtration[1][2]
  • Sedimentation: Stop shaking and allow solids to settle for 1 hour.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter .

    • Note: Do not use Nylon filters, as nitro-aromatics can sometimes bind to Nylon membranes.[2][3]

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent precipitation and bring concentration within the linear range of the detector.[2][3]

Phase 3: Quantification (HPLC Conditions)[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[2][3]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV-Vis at 254 nm (Benzothiazole core absorption) and 350-400 nm (Nitro-amine charge transfer band).[1][2][3]

  • Calculation:

    
    
    

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and the solubility testing workflow.

SolubilityWorkflow Start Start: MNBA Solubility Profiling SolventSelect Select Solvent Class Start->SolventSelect BranchAq Aqueous (Water/Buffer) SolventSelect->BranchAq Hydrophilic BranchAlc Alcohols (EtOH/MeOH) SolventSelect->BranchAlc Protogenic BranchPA Polar Aprotic (DMSO/DMF) SolventSelect->BranchPA Dipolar OutAq Insoluble (< 0.01 mg/mL) Use for Precipitation BranchAq->OutAq OutAlc Temp Dependent Recrystallization Medium BranchAlc->OutAlc OutPA High Solubility (> 50 mg/mL) Stock Solutions BranchPA->OutPA Protocol Experimental Validation (Shake-Flask Method) OutPA->Protocol Validation Steps 1. Supersaturate (24h) 2. Filter (PTFE 0.45µm) 3. HPLC-UV Quant Protocol->Steps

Caption: Decision logic for solvent selection and experimental validation workflow for MNBA.

Synthesis & Purification Implications

The solubility profile directly dictates the purification strategy for MNBA following synthesis (typically via nitration of 2-methyl-6-aminobenzothiazole).[1][2][3]

  • Recrystallization:

    • Dissolve crude MNBA in boiling Ethanol or Acetic Acid .[2][3]

    • Perform hot filtration to remove inorganic salts (insoluble).[2][3]

    • Cool slowly to 4°C. The "Ortho-Effect" reduces cold solubility, causing MNBA to crystallize out as yellow/orange needles while impurities remain in the mother liquor.[2][3]

  • Precipitation:

    • If synthesized in concentrated sulfuric acid (nitration), pour the reaction mixture onto crushed ice .[2][3] MNBA is insoluble in acidic water and will precipitate immediately.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole (Analogous Structure).[1][2][3] Retrieved from [Link][2][3]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for recrystallization of nitro-amines).

  • Bergström, C. A., et al. (2007).[2][3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[2][3] (Methodology for thermodynamic solubility).[2][3]

Sources

Foundational

A Comprehensive Technical Guide to 2-Methyl-7-nitro-1,3-benzothiazol-6-amine: Nomenclature, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the heterocyclic compound 2-Methyl-7-nitro-1,3-benzothiazol-6-amine, focusing on its systematic IUPAC nomenclatu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the heterocyclic compound 2-Methyl-7-nitro-1,3-benzothiazol-6-amine, focusing on its systematic IUPAC nomenclature, a plausible synthetic pathway, and its potential significance in the field of medicinal chemistry. The benzothiazole scaffold is a prominent pharmacophore in numerous clinically approved drugs and investigational agents, exhibiting a wide array of biological activities.[1][2][3] This document serves as a technical resource for professionals engaged in the exploration and development of novel therapeutic agents based on the benzothiazole framework.

Part 1: Elucidation of the IUPAC Nomenclature

The systematic naming of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is derived from the established rules of chemical nomenclature for heterocyclic systems. The name precisely describes the molecular architecture, which is foundational for unambiguous scientific communication.

The core of the molecule is a benzothiazole ring system. This bicyclic structure consists of a benzene ring fused to a thiazole ring. The numbering of the benzothiazole ring system is standardized, commencing from the sulfur atom as position 1, the nitrogen atom as position 3, and proceeding around the benzene ring.

The substituents on this benzothiazole core are identified and located as follows:

  • 2-Methyl: A methyl group (-CH₃) is attached to the carbon atom at position 2 of the thiazole ring.

  • 7-Nitro: A nitro group (-NO₂) is bonded to the carbon atom at position 7 of the benzene ring.

  • 6-Amine: An amine group (-NH₂) is located at position 6 of the benzene ring.

When these components are assembled, the complete and unambiguous IUPAC name is 2-Methyl-7-nitro-1,3-benzothiazol-6-amine .

Caption: IUPAC nomenclature breakdown for 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

Part 2: Synthetic Protocol and Mechanistic Rationale

The synthesis of polysubstituted benzothiazoles often involves the cyclization of appropriately substituted anilines. A plausible and efficient method for the preparation of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is the reaction of a substituted 2-aminothiophenol with an acylating agent, followed by cyclization. Given the substitution pattern, a multi-step synthesis starting from a commercially available substituted aniline is a practical approach.

A proposed synthetic route commences with the nitration of a suitable precursor, followed by introduction of the thiol group and subsequent cyclization and methylation. A key general method for forming the 2-aminobenzothiazole core involves the reaction of a substituted aniline with thiocyanate and bromine.[4]

A potential synthetic pathway could start from a commercially available substituted nitroaniline. The following is a generalized, multi-step protocol that can be adapted and optimized for the specific synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

Step 1: Synthesis of a Substituted 2-Aminobenzothiazole Precursor

This step is based on the well-established synthesis of 2-aminobenzothiazoles from anilines.[4]

  • Starting Material: A suitably substituted aniline, such as 2,4-dinitro-5-chloroaniline, would be a logical starting point.

  • Thiocyanation: The aniline derivative is reacted with an alkali metal thiocyanate (e.g., potassium thiocyanate) in the presence of an acid, such as acetic acid.[5]

  • Oxidative Cyclization: The resulting thiourea derivative is then treated with an oxidizing agent, typically bromine in an acidic medium, to facilitate the electrophilic cyclization to form the 2-aminobenzothiazole ring.[4][5]

Step 2: Modification of Substituents

Following the formation of the core benzothiazole structure, subsequent reactions would be required to achieve the final substitution pattern. This could involve:

  • Selective Reduction: The selective reduction of one nitro group to an amine.

  • Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to a methyl group via a diazotization reaction followed by a suitable nucleophilic substitution.

  • Aromatic Nucleophilic Substitution: Introduction of the final substituent if not already present on the starting aniline.

Experimental Protocol: Illustrative Synthesis of a Nitro-Substituted 2-Aminobenzothiazole

This protocol is an adaptation of established methods for the synthesis of related compounds.[4][5][6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any unreacted starting materials and inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-aminobenzothiazole derivative.

  • Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).[7][8][9][10]

Synthetic_Workflow Start Substituted Aniline (e.g., 2,4-dinitro-5-chloroaniline) Step1 Thiocyanation (KSCN, Acetic Acid) Start->Step1 Step2 Oxidative Cyclization (Br2, Acetic Acid) Step1->Step2 Intermediate Substituted 2-Aminobenzothiazole Step2->Intermediate Step3 Substituent Modification (e.g., Selective Reduction, Diazotization) Intermediate->Step3 FinalProduct 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Step3->FinalProduct

Caption: Proposed synthetic workflow for 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

Part 3: Significance and Potential Applications in Drug Discovery

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[1] The specific combination of methyl, nitro, and amine substituents on the 2-Methyl-7-nitro-1,3-benzothiazol-6-amine scaffold suggests several potential avenues for therapeutic application.

  • Anticancer Activity: Many nitro-substituted benzothiazoles have demonstrated potent anticancer activity.[2] The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are cytotoxic to cancer cells. The presence of the amine and methyl groups can modulate the electronic properties and steric bulk of the molecule, potentially enhancing its selectivity and efficacy against specific cancer cell lines.

  • Antimicrobial Properties: Benzothiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][11] The mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways.

  • Enzyme Inhibition: The benzothiazole scaffold has been successfully employed in the design of inhibitors for various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases. The substituents on the ring system play a crucial role in determining the binding affinity and selectivity for the target enzyme.

  • Neuroprotective Effects: Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases.[1] They may act by modulating neurotransmitter systems or by protecting neurons from oxidative stress.

The compound 2-Methyl-7-nitro-1,3-benzothiazol-6-amine, with its unique combination of functional groups, represents a promising lead structure for further chemical modification and biological evaluation. The amine group provides a handle for further derivatization to explore structure-activity relationships (SAR) and optimize its pharmacological profile.

Quantitative Data Summary
PropertyTypical Value RangeAnalytical Technique
Yield 60-85%Gravimetric analysis
Melting Point 150-250 °CMelting point apparatus
¹H-NMR (δ, ppm) Aromatic: 7.0-8.5, Methyl: 2.5-3.0, Amine: 4.0-6.0¹H-NMR Spectroscopy
¹³C-NMR (δ, ppm) Aromatic: 110-160, Methyl: 15-25¹³C-NMR Spectroscopy
Mass (m/z) Consistent with calculated molecular weightMass Spectrometry (ESI-MS)
Conclusion

2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a structurally interesting molecule with significant potential for applications in drug discovery and development. Its systematic IUPAC nomenclature is well-defined by established rules. While its synthesis requires a multi-step approach, established methodologies for the formation of substituted benzothiazoles provide a solid foundation for its preparation. The rich pharmacology of the benzothiazole scaffold, combined with the specific functional groups present in this molecule, makes it a compelling candidate for investigation as a novel therapeutic agent, particularly in the areas of oncology and infectious diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • Parle, A., & Amin, S. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica.
  • (2021, August 21). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • (2025, June 19). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. [No Source Found].
  • (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC.
  • (2017, December 15). (PDF) Benzothiazole-based Compounds in Antibacterial Drug Discovery. ResearchGate.
  • The Role of Benzothiazole Derivatives in Modern Drug Discovery. [No Source Found].
  • (2025, May 20). N-methyl-6-nitro-1,3-benzothiazol-2-amine. ChemSynthesis.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed.
  • Benzothiazole derivatives as anticancer agents. PMC - NIH.
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [No Source Found].
  • (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Benzothiazole, 2-methyl-6-nitro-. the NIST WebBook.
  • Chemical Properties of Benzothiazole, 2-methyl-6-nitro- (CAS 2941-63-1). Cheméo.
  • (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH.
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
  • 2-Amino-6-nitrobenzothiazole = 97 6285-57-0. Sigma-Aldrich.
  • (2025, May 15). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. IUCrData.
  • (2025, May 20). 2-methyl-5-nitro-1,3-benzothiazole. Chemical Synthesis Database.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine from 2-methyl-6-aminobenzothiazole

An Application Guide for the Regioselective Nitration of 2-Methyl-6-aminobenzothiazole Introduction: The Significance of Substituted Benzothiazoles The benzothiazole scaffold is a cornerstone in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Nitration of 2-Methyl-6-aminobenzothiazole

Introduction: The Significance of Substituted Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science. Comprising a fused benzene and thiazole ring, this heterocyclic system is present in a wide array of pharmacologically active compounds.[1][2] Benzothiazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The specific nature and position of substituents on the benzothiazole ring play a critical role in modulating the compound's overall biological profile.[4]

This guide provides a detailed protocol for the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine from 2-methyl-6-aminobenzothiazole. This transformation is an example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The introduction of a nitro group ortho to the existing amine functionality can serve as a crucial step in the development of more complex molecules and potential drug candidates.

Scientific Rationale and Mechanistic Insights

The core of this synthesis is the nitration of a highly activated aromatic ring. The success of the reaction hinges on understanding the interplay of substituent effects and controlling the powerful exothermic nature of the reaction.

1. The Electrophile: Generation of the Nitronium Ion

The nitration of an aromatic ring requires a potent electrophile. While nitric acid (HNO₃) is the source of the nitro group, it is not electrophilic enough to react with an aromatic ring on its own. A stronger acid, typically concentrated sulfuric acid (H₂SO₄), is used as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) .[5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6]

2. Directing Effects and Regioselectivity

The starting material, 2-methyl-6-aminobenzothiazole, possesses two activating substituents on the benzene ring:

  • The Amino Group (-NH₂ at C6): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system. It is a strong ortho, para-director.

  • The Methyl Group (-CH₃ at C2): While part of the thiazole ring, its influence extends to the fused benzene ring. It is a weak activating group and also an ortho, para-director.

Given that the C6 position is occupied by the amino group, the primary sites for electrophilic attack are the positions ortho and para to it: C5 and C7. The synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine indicates that nitration occurs selectively at the C7 position, which is ortho to the strongly directing amino group. This regioselectivity is the desired outcome.

3. The Challenge: A Highly Activated System

Direct nitration of aromatic amines can be problematic. The strong activating nature of the amino group makes the ring highly susceptible to oxidation by nitric acid, which can lead to the formation of dark, tarry byproducts and a low yield of the desired product.[7] Furthermore, the reaction is highly exothermic and can become uncontrollable if not carefully managed.[5][8]

To mitigate these issues, a common strategy involves the protection of the amino group via acylation (e.g., forming an acetylamino group).[9][10] The resulting amide is still an ortho, para-director but is less activating than the free amine, which moderates the reaction, prevents oxidation, and often leads to cleaner products and higher yields.[9] The acyl group can then be removed by hydrolysis to regenerate the amine. While this guide details the direct nitration, researchers should consider the acylation-nitration-deprotection sequence as a more controlled and often higher-yielding alternative.

Critical Safety Protocols for Nitration

Nitration reactions are potentially hazardous and demand strict adherence to safety protocols. The combination of concentrated acids and an organic substrate creates a significant risk of a runaway exothermic reaction.[8][11]

  • Corrosivity and Oxidation: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[12][13] They can cause severe chemical burns upon contact and can ignite combustible materials.[13]

  • Thermal Runaway: The reaction generates a substantial amount of heat.[5][8] Without adequate cooling, the reaction rate can accelerate uncontrollably, leading to vigorous gas evolution, splashing, and potentially an explosion.[7][11]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[11][12]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to control exposure to toxic acid vapors and nitrogen oxides.[11] An emergency eyewash and safety shower must be immediately accessible.[13]

  • Handling and Dilution: Always add acid to water or another liquid slowly, never the other way around, to prevent violent boiling and splashing.[12] Prepare the nitrating mixture in an ice bath.

Experimental Application Notes

This protocol outlines the direct nitration of 2-methyl-6-aminobenzothiazole. Careful control over temperature and the rate of addition is paramount for success and safety.

Materials and Equipment
Reagent/MaterialGrade
2-Methyl-6-aminobenzothiazoleReagent Grade, 97% or higher
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%
Concentrated Nitric Acid (HNO₃)ACS Grade, 68-70%
Deionized Water
Crushed Ice
Ammonium Hydroxide (NH₄OH)ACS Grade, 28-30%
Ethanol or MethanolACS Grade
Equipment
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer with adapter
Dropping funnel
Ice-salt bath
Buchner funnel and filter flask
Beakers and Erlenmeyer flasks
Thin Layer Chromatography (TLC) plates
Protocol Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Ice Bath add Slow, Dropwise Addition of Nitrating Mixture prep_acid->add prep_substrate Dissolve Substrate in conc. H₂SO₄ cool Cool Substrate Solution (-5 to 0 °C) prep_substrate->cool cool->add stir Stir at Low Temp (Monitor by TLC) add->stir quench Quench by Pouring onto Crushed Ice stir->quench neutralize Neutralize with NH₄OH to Precipitate Product quench->neutralize filter Isolate Crude Product by Vacuum Filtration neutralize->filter wash Wash Solid with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Methanol wash->recrystallize dry Dry Purified Product recrystallize->dry

Caption: Experimental workflow for the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

Step-by-Step Methodology

1. Preparation of the Nitrating Mixture (Mixed Acid)

  • In a fume hood, place a clean, dry beaker in an ice-salt bath.

  • Carefully add 10 mL of concentrated sulfuric acid to the beaker. Allow it to cool to below 5 °C.

  • Very slowly, using a pipette, add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with gentle swirling. The temperature must be kept below 10 °C during this addition.

  • Once addition is complete, keep the nitrating mixture in the ice bath until ready for use.

2. Nitration Reaction

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice-salt bath to below 5 °C.

  • Slowly and in small portions, add 3.28 g (0.02 mol) of 2-methyl-6-aminobenzothiazole to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved. The solution should be cooled to a temperature between -5 °C and 0 °C.

  • Transfer the pre-cooled nitrating mixture to the dropping funnel.

  • Add the nitrating mixture to the substrate solution drop by drop over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.[7] Vigorous stirring is essential to ensure efficient heat dissipation.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). A sample can be taken by carefully adding one drop of the reaction mixture to ice, neutralizing with base, and extracting with ethyl acetate.

3. Work-up and Isolation

  • Place 150 g of crushed ice into a large beaker (500 mL).

  • Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This quenching step is exothermic and should be done cautiously. A solid precipitate should form.

  • Allow the ice to melt completely. Place the beaker in an ice bath to keep the suspension cool.

  • Slowly and carefully neutralize the acidic solution by adding concentrated ammonium hydroxide dropwise with vigorous stirring. The pH should be adjusted to approximately 7-8. This step is also highly exothermic.

  • Isolate the precipitated crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid and inorganic salts.[7]

4. Purification and Characterization

  • The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture.[14]

  • Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Characterize the final product using the following methods:

    • Melting Point: Determine the melting point range of the purified product.

    • FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretch of the amine, the asymmetric and symmetric stretches of the NO₂ group, and aromatic C-H and C=C stretches.

    • ¹H NMR Spectroscopy: Confirm the substitution pattern on the aromatic ring and the presence of the methyl group.

    • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Reaction Pathway Diagram

Caption: Synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine via electrophilic nitration.

References

  • Nitration reaction safety - YouTube. (2024).
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. (2026). Wiley Online Library.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2024). Wiley Online Library.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi National Digital Library.
  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.).
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.).
  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem. (n.d.).
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025).
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (2009). International Journal of ChemTech Research.
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.).
  • US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents. (n.d.).
  • Synthesis of 2-substituted nitro-and aminobenzothiazoles and... - ResearchGate. (n.d.).
  • EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents. (n.d.).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).

Sources

Application

High-Fidelity Synthesis of Heterocyclic Azo Dyes from 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Executive Summary This technical guide details the protocol for synthesizing heterocyclic monoazo dyes using 2-Methyl-7-nitro-1,3-benzothiazol-6-amine as the diazo component. Unlike standard aniline derivatives, this pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing heterocyclic monoazo dyes using 2-Methyl-7-nitro-1,3-benzothiazol-6-amine as the diazo component. Unlike standard aniline derivatives, this precursor possesses a fused thiazole ring and an ortho-nitro group relative to the amine. These structural features significantly reduce the basicity of the amino group, rendering standard aqueous diazotization (HCl/NaNO₂) ineffective.

This protocol utilizes the Nitrosyl Sulfuric Acid (


/

)
method to ensure quantitative diazotization. The resulting electrophilic diazonium species is then coupled with electron-rich aromatic systems (phenols, tertiary amines) to yield "push-pull" chromophores with potential applications in disperse dyeing, nonlinear optics (NLO), and antimicrobial therapeutics.

Chemical Background & Logic

Structural Analysis
  • Precursor: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

  • Electronic Environment: The benzothiazole nucleus is electron-deficient. The nitro group at position 7 (ortho to the amine at position 6) exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.

  • Consequence: The amine is extremely weakly basic (

    
     likely < 1).
    
  • Solution: Diazotization must occur in a non-aqueous, highly acidic medium (conc.

    
    ) using nitrosyl sulfuric acid to generate the reactive nitrosonium ion (
    
    
    
    ).
The "Push-Pull" System

The target dyes function as intramolecular charge transfer (ICT) systems:

  • Donor: The coupling component (e.g., -OH, -

    
    ).
    
  • Bridge: The azo group (-N=N-).

  • Acceptor: The nitrated benzothiazole core.

  • Result: Significant bathochromic shifts (red/violet colors) and high molar extinction coefficients.

Safety & Pre-requisites

CRITICAL WARNING: Diazonium salts of heteroaromatics are potentially explosive if allowed to dry. Always keep them in solution/suspension at low temperatures (


) and use immediately.
  • Nitrosyl Sulfuric Acid: Highly corrosive and water-reactive. Prepare fresh or handle commercial stock with extreme care.

  • Temperature Control: Reactions must be maintained between

    
    . Exceeding 
    
    
    
    risks decomposition of the diazo intermediate, leading to tar formation and low yields.
  • PPE: Full face shield, acid-resistant gloves, and fume hood operation are mandatory.

Experimental Protocols

Protocol A: Preparation of Nitrosyl Sulfuric Acid

Note: If commercial Nitrosyl Sulfuric Acid (40% in sulfuric acid) is unavailable, prepare it in situ.

  • Setup: Dry 100 mL three-necked round-bottom flask (RBF), thermometer, mechanical stirrer, ice-salt bath.

  • Reagent: Measure 10 mL of concentrated Sulfuric Acid (

    
    , 98%) .
    
  • Addition: Cool acid to

    
    . Slowly add 0.75 g of Sodium Nitrite (
    
    
    
    )
    in small portions over 15 minutes.
    • Control: Temperature must not rise above

      
      .
      
    • Observation: The solution will become viscous. Stir until all solid dissolves (approx. 30 mins) to form a clear, pale yellow solution of nitrosyl sulfuric acid (

      
      ).
      
Protocol B: Diazotization of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Target Scale: 5.0 mmol

  • Dissolution: In a separate beaker, dissolve 1.05 g (5 mmol) of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine in 10 mL of mixture of Glacial Acetic Acid/Propionic Acid (2:1 ratio) .

    • Why: This solvent mixture improves solubility of the hydrophobic heterocycle.

  • Diazotization: Cool the amine solution to

    
    . Add this solution dropwise to the prepared Nitrosyl Sulfuric Acid (from Protocol A) over 20 minutes.
    
  • Reaction: Stir vigorously at

    
     for 2 hours.
    
    • Endpoint Check: The mixture should be a clear to slightly turbid yellow/orange syrup.

    • Validation: Take a drop of the mixture on starch-iodide paper; it should turn immediately blue-black (excess nitrous acid).

  • Stabilization: Add 0.5 g of Urea to the mixture to destroy excess nitrous acid (prevents side reactions during coupling).

Protocol C: Coupling Reaction (General Procedure)

Coupler Examples:

  • Type I (Phenolic): 2-Naphthol (0.72 g, 5 mmol) dissolved in 10 mL 10% NaOH.

  • Type II (Amino): N,N-Diethylaniline (0.75 g, 5 mmol) dissolved in 10 mL dilute Acetic Acid.

Step-by-Step (Example using N,N-Diethylaniline):

  • Coupler Prep: Dissolve 5 mmol of N,N-Diethylaniline in 10 mL of Glacial Acetic Acid and cool to

    
    .
    
  • Coupling: Slowly pour the cold Diazonium solution (from Protocol B) directly into the Coupler solution with vigorous stirring.

    • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH 4-5. (For Phenols, use NaOH/Carbonate to maintain pH 8-9).

  • Precipitation: Stir for 1 hour at

    
    , then allow to warm to room temperature over 2 hours.
    
  • Quench: Pour the reaction mixture into 200 mL of ice-cold water. The crude dye will precipitate as a dark solid.

  • Isolation: Filter under vacuum. Wash with water until filtrate is neutral.

  • Purification: Recrystallize from Ethanol or DMF/Water mixture.

Workflow Visualization

G Start Start: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine DiazoStep Diazotization Temp: 0-5°C Time: 2 Hours Start->DiazoStep Dissolve in AcOH Reagent Reagent: NaNO2 + Conc. H2SO4 (Nitrosyl Sulfuric Acid) Reagent->DiazoStep Dropwise Addition DiazoSalt Intermediate: Benzothiazole Diazonium Sulfate DiazoStep->DiazoSalt CouplingStep Coupling Reaction pH Control (4-5 for Amines) Temp: 0-10°C DiazoSalt->CouplingStep Electrophilic Attack Coupler Coupling Component (e.g., N,N-Diethylaniline) Coupler->CouplingStep Quench Quench in Ice Water Precipitation CouplingStep->Quench Filter Filtration & Washing Quench->Filter Final Final Product: Purified Azo Dye Filter->Final Recrystallization (EtOH)

Figure 1: Step-by-step synthetic workflow for the preparation of benzothiazole azo dyes via nitrosyl sulfuric acid diazotization.

Data Analysis & Characterization

Expected Analytical Data
TechniqueParameterExpected Signal/Observation
FT-IR N=N StretchWeak band at 1570–1630 cm⁻¹ (often obscured).
FT-IR NO₂ StretchStrong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
¹H-NMR Aromatic RegionDeshielding of protons ortho to the azo linkage. Benzothiazole protons will appear downfield (8.0–9.0 ppm).
UV-Vis

450–550 nm (Red to Violet) depending on the coupler. Strong solvatochromism expected.
Yield GravimetricTypical yields: 65–85% after recrystallization.
Troubleshooting Guide
  • Problem: No precipitate upon pouring into water.

    • Cause: Dye is protonated or colloidal.

    • Fix: Neutralize the solution with Sodium Acetate (if too acidic) or add NaCl (salting out).

  • Problem: Low Yield / Tar formation.

    • Cause: Temperature rose >5°C during diazotization; decomposition of diazonium salt.

    • Fix: Maintain strict temperature control. Ensure amine is fully dissolved before adding to acid.

References

  • Review of Diazotization Methods

    • Source: Organic Chemistry Portal. "Diazotisation".[1][2][3][4][5][6]

    • URL:[Link]

  • Synthesis of Benzothiazole Azo Dyes (General Method)

    • Source:International Journal of Pharmaceutical Sciences Review and Research, 2021.[2] "Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles".

    • URL:[Link]

  • Nitrosyl Sulfuric Acid Protocol

    • Source:Organic Syntheses, Coll. Vol. 2, p.453 (1943).
    • URL:[Link]

  • Properties of 2-Amino-6-nitrobenzothiazole Derivatives

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

Sources

Method

Application Notes and Protocols: Schiff Base Synthesis Using 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Publication Date: February 16, 2026 Abstract This comprehensive guide details the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories
Publication Date: February 16, 2026
Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of novel Schiff bases derived from 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1] The introduction of a Schiff base linkage (-N=CH-) to this core often enhances its pharmacological profile, leading to compounds with significant antimicrobial, anticancer, and antioxidant properties.[2][3][4] This document provides a robust, step-by-step protocol for the synthesis of these promising compounds, discusses critical experimental parameters, and outlines standard techniques for their structural elucidation and preliminary biological evaluation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific research and development goals.

Introduction: The Scientific Rationale
1.1. The Benzothiazole Core: A Foundation of Bioactivity

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][5] The unique electronic and structural features of the benzothiazole ring system allow it to interact with various biological targets. The specific precursor, 2-Methyl-7-nitro-1,3-benzothiazol-6-amine, offers three key functional handles for derivatization: the reactive primary amine at the 6-position, the electron-withdrawing nitro group at the 7-position, and the methyl group at the 2-position. The nitro group, in particular, can be a crucial pharmacophore, contributing to the antioxidant and antiproliferative properties of the final compounds.[6][7]

1.2. Schiff Bases: Versatile Pharmacophores

Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or a ketone.[4] The resulting imine group (-C=N-) is a critical pharmacophore that imparts a range of biological activities to the molecule.[3] The formation of Schiff bases from benzothiazole derivatives is a well-established strategy to generate novel compounds with enhanced biological potential.[2][3][8] The imine linkage is not merely a linker but an active participant in the molecule's interaction with biological systems.

1.3. Synergy: The Power of Combined Scaffolds

The strategic combination of the 2-Methyl-7-nitro-1,3-benzothiazole core with various substituted aromatic aldehydes via a Schiff base linkage creates a library of compounds with diverse electronic and steric properties. This diversity is paramount in drug discovery, allowing for the fine-tuning of biological activity. This guide focuses on a reproducible synthetic methodology to access these valuable compounds.

Synthesis Protocol: A Self-Validating System

The synthesis of Schiff bases from 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is typically a straightforward condensation reaction. However, scrupulous attention to reaction conditions is vital for achieving high yields and purity.

2.1. General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Caption: General reaction for Schiff base synthesis.

2.2. Materials and Reagents
  • 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

  • Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Recrystallization solvents (e.g., ethanol, methanol, DMF)

2.3. Step-by-Step Experimental Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine in 25 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved. Gentle warming may be required.

  • Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, driving the reaction towards the product.

  • Reflux: Attach a condenser to the flask and reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by TLC. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of a new, less polar spot corresponding to the Schiff base product should be observed.

  • Isolation: After the reaction is complete (as indicated by the disappearance of the starting amine spot on TLC), cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Filter the precipitated solid using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol, methanol, or a DMF-water mixture. This step is crucial for obtaining sharp melting points and clean spectroscopic data.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

3.1. Spectroscopic Techniques
Technique Purpose Expected Observations
FT-IR To identify key functional groups.Disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1630 cm⁻¹.[9][10]
¹H NMR To determine the proton environment and confirm structure.Disappearance of the -NH₂ proton signal. Appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8-10 ppm.[2][11] The aromatic protons will show signals in their expected regions.
¹³C NMR To identify all unique carbon atoms.Appearance of a signal for the imine carbon (-C=N-) in the range of 140-160 ppm.[2][12]
Mass Spectrometry To determine the molecular weight.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base.[10][12]
3.2. Workflow for Compound Characterization

Characterization_Workflow Start Synthesized Crude Product TLC TLC Analysis for Purity Start->TLC Initial Check Purification Recrystallization TLC->Purification If Impure Pure_Product Pure Crystalline Product TLC->Pure_Product If Pure Purification->TLC Purity Check FTIR FT-IR Spectroscopy Pure_Product->FTIR NMR ¹H & ¹³C NMR Spectroscopy Pure_Product->NMR MassSpec Mass Spectrometry Pure_Product->MassSpec Data_Analysis Structural Elucidation & Data Interpretation FTIR->Data_Analysis NMR->Data_Analysis MassSpec->Data_Analysis Final_Confirmation Confirmed Structure Data_Analysis->Final_Confirmation

Caption: Stepwise workflow for compound characterization.

Applications in Drug Discovery and Development

Schiff bases derived from benzothiazoles are actively being investigated for a multitude of therapeutic applications.

4.1. Antimicrobial Activity

The presence of the azomethine group is often associated with potent antimicrobial activity.[3] These compounds have shown efficacy against a range of bacterial and fungal strains, including drug-resistant variants.[2][8] The mechanism is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes in microorganisms, leading to the inhibition of cell growth.

4.2. Anticancer Potential

Numerous benzothiazole derivatives have demonstrated significant anticancer activity.[1] The Schiff bases of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine are promising candidates for evaluation against various cancer cell lines. Their mode of action can involve intercalation with DNA, inhibition of key enzymes like topoisomerases, or induction of apoptosis.[2]

4.3. Antioxidant Properties

The nitro group and the phenolic hydroxyl groups (if present in the aldehyde moiety) can contribute to the antioxidant potential of these molecules.[6][13] They can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in a variety of diseases.[7]

Conclusion and Future Directions

The synthesis of Schiff bases from 2-Methyl-7-nitro-1,3-benzothiazol-6-amine provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide are robust and can be adapted to generate a diverse library of compounds for biological screening. Future research should focus on expanding the range of aldehydes used in the synthesis, exploring the synthesis of metal complexes of these Schiff bases to potentially enhance their biological activity, and conducting in-depth mechanistic studies to elucidate their mode of action at the molecular level.

References
  • Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. PubMed. Available at: [Link]

  • Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Taylor & Francis Online. Available at: [Link]

  • Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Zinc Complexes of Benzothiazole-derived Schiff Bases with Antibacterial Activity. Taylor & Francis Online. Available at: [Link]

  • Spectroscopic Investigation Of New Schiff Base Metal Complexes. Global Journal of Science Frontier Research. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]

  • Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed. Available at: [Link]

  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. ResearchGate. Available at: [Link]

  • (PDF) Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. ResearchGate. Available at: [Link]

  • Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • Examples of nitro compounds with antioxidant activity. ResearchGate. Available at: [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Guide to TLC Monitoring of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Synthesis

Abstract This application note provides a detailed, field-proven guide for monitoring the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine using Thin-Layer Chromatography (TLC). Benzothiazole derivatives are crucia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven guide for monitoring the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine using Thin-Layer Chromatography (TLC). Benzothiazole derivatives are crucial scaffolds in medicinal chemistry and drug development, making robust in-process monitoring essential for ensuring reaction completion, optimizing yield, and minimizing impurity formation.[1][2][3] This document outlines the fundamental principles, optimized protocols for mobile phase selection, step-by-step reaction monitoring, and multi-modal visualization techniques tailored to the specific chemical properties of the reactants and products. The methodologies are designed to be self-validating, providing researchers with a reliable and efficient analytical tool for synthetic chemistry workflows.

Introduction: The Importance of Reaction Monitoring

2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a heterocyclic compound featuring a benzothiazole core, a structure of significant interest in pharmaceutical research due to its presence in a wide array of biologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[3][4][5] The synthesis of such molecules often involves multiple steps, such as the introduction of nitro groups onto an existing aromatic system, a critical transformation that requires careful monitoring.

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction analysis due to its speed, low cost, and simplicity.[6] It provides immediate qualitative data on the progress of a reaction by separating the starting materials, intermediates, and products.[7] This allows the chemist to determine the optimal reaction time, check for the presence of byproducts, and make informed decisions about the subsequent work-up and purification steps.[7][8]

This guide focuses on a common synthetic route: the regioselective nitration of 2-Methyl-1,3-benzothiazol-6-amine. We will explore how to develop and apply a robust TLC method to track the consumption of the starting amine and the formation of the desired nitro-substituted product.

The Synthetic Transformation: An Overview

The target compound can be synthesized via the electrophilic aromatic substitution (nitration) of 2-Methyl-1,3-benzothiazol-6-amine. The existing amino and thiazole groups direct the position of the incoming nitro group. Understanding the polarity difference between the starting material and the product is the cornerstone of developing an effective TLC separation method.

  • Starting Material (SM): 2-Methyl-1,3-benzothiazol-6-amine. This compound is relatively polar due to the primary amine group, which can engage in hydrogen bonding.

  • Product (P): 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. The introduction of the electron-withdrawing nitro (-NO₂) group increases the molecule's overall polarity and molecular weight, while slightly reducing the basicity of the adjacent amine. This change in electronic character and polarity is sufficient for effective separation on a polar stationary phase like silica gel.

Figure 1: Assumed synthetic route for the target compound.

Core Principles of TLC Method Development

The separation in TLC is governed by the partitioning of analytes between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. More polar compounds interact more strongly with the silica gel and therefore travel a shorter distance up the plate. For this application, Silica Gel 60 F₂₅₄ plates are recommended. The "F₂₅₄" indicates the presence of a fluorescent indicator that glows under 254 nm UV light, facilitating the visualization of UV-absorbing compounds.[6][9]

  • Mobile Phase: The mobile phase is a solvent or mixture of solvents that moves up the plate via capillary action. Its polarity is the primary variable for optimizing separation. A less polar mobile phase will result in lower Rf values for all components, while a more polar mobile phase will cause all components to move further up the plate. The ideal mobile phase should provide a good separation between the starting material and product, with Rf values ideally between 0.2 and 0.8.[8]

Experimental Protocols

Protocol 1: Mobile Phase Optimization

Objective: To identify a solvent system that provides clear separation between 2-Methyl-1,3-benzothiazol-6-amine (SM) and 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (P).

Materials:

  • TLC Plates: Silica Gel 60 F₂₅₄

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Toluene, Methanol (MeOH) - all analytical grade.

  • Reference Standards: Pure samples of SM and P, dissolved in EtOAc (~1 mg/mL).

  • TLC developing chambers, capillary spotters, forceps, pencil.

Methodology:

  • Prepare Chambers: Add ~5 mL of a prepared solvent mixture (see table below) to a TLC chamber. Line the inside with a piece of filter paper to ensure the chamber atmosphere is saturated with solvent vapor. Cover and let it equilibrate for at least 10 minutes.[6]

  • Prepare TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark positions for the SM, Product (P), and a "Co-spot" (C).

  • Spot the Plate: Using a capillary spotter, apply a small spot of the SM solution to the 'SM' mark and a spot of the P solution to the 'P' mark. At the 'C' mark, spot the SM first, let it dry, and then spot the P directly on top of it. The co-spot is critical for confirming if two spots with similar Rf values are indeed different compounds.[7]

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely in a fume hood. Visualize the plate as described in Protocol 3.

  • Iterate: Repeat the process with different solvent systems to find the optimal separation. The goal is to maximize the distance between the SM and P spots (ΔRf).

TrialMobile Phase SystemRatio (v/v)Expected Observation
1Hexane : Ethyl Acetate8 : 2Low Rf for both spots. SM may be slightly higher than P.
2Hexane : Ethyl Acetate6 : 4Good separation expected. P should have a lower Rf than SM.
3Hexane : Ethyl Acetate4 : 6Higher Rf for both spots. Separation may decrease.
4Toluene : Methanol9 : 1A different selectivity may be observed. Good starting point.[4]

Rationale: We start with a less polar system (8:2 Hex:EtOAc) and gradually increase the polarity. The product, with its additional nitro group, is expected to be more polar than the starting amine, thus adhering more strongly to the silica and having a lower Rf value.[10][11]

Protocol 2: Step-by-Step Reaction Monitoring

Objective: To use the optimized TLC system to track the disappearance of the starting material and the appearance of the product over time.

Methodology:

  • Prepare TLC Plate: Prepare a TLC plate by drawing an origin and marking lanes for the starting material (SM), a co-spot (C), and several time points (e.g., T₀, T₁, T₂, etc.).

  • Initial Spotting (T₀): Before initiating the reaction (or immediately after adding all reagents), take a small aliquot (~5-10 μL) from the reaction mixture using a glass capillary. Dilute this aliquot in a small vial with ~0.5 mL of a suitable solvent (e.g., ethyl acetate). This is your T₀ sample.

  • Spot the Plate at T₀: Spot the pure SM in its lane, the T₀ sample in its lane, and create a co-spot of SM and the T₀ sample in the 'C' lane.

  • Develop and Analyze: Develop the plate using the optimized mobile phase from Protocol 1. Visualize and record the results. The T₀ plate confirms the initial state of the reaction.

  • Monitor Over Time: As the reaction proceeds, take aliquots at regular intervals (e.g., every 30 minutes). Prepare and spot these samples in the corresponding time-point lanes on new TLC plates.

  • Determine Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[7]

Figure 2: General workflow for TLC reaction monitoring.
Protocol 3: Visualization Techniques

Objective: To employ multiple visualization methods to unequivocally identify the starting material and product spots.

1. UV Light (Non-destructive)

  • Procedure: After drying the developed plate, view it under a handheld UV lamp at 254 nm.

  • Expected Result: The benzothiazole ring system is UV-active. Both the starting material and product will appear as dark purple/blue spots against the glowing green background of the fluorescent plate.[9][12] Circle the spots with a pencil.

  • Rationale: This is the fastest and most general visualization method for these compounds and should always be performed first as it does not alter the chemicals on the plate.

2. Potassium Permanganate (KMnO₄) Stain (Destructive)

  • Reagent Prep: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.

  • Procedure: After UV visualization, dip the plate quickly and evenly into the KMnO₄ stain using forceps, or spray the plate with the reagent. Let excess stain drip off.

  • Expected Result: Compounds that can be oxidized will appear as yellow-to-brown spots on a purple background. The primary amine of the starting material and potentially the methyl group are susceptible to oxidation. This stain helps to confirm the presence of organic material.

3. Specific Staining for Nitro Groups (Destructive, High-Confidence)

  • Principle: This multi-step method specifically visualizes aromatic nitro compounds by converting them into brightly colored azo dyes.[13] It is highly sensitive and provides strong evidence for the formation of the desired product.

  • Reagents:

    • Solution I (Reduction): 5% (w/v) stannous chloride (SnCl₂) in 2M HCl. Prepare fresh.[13]

    • Solution II (Diazotization): 2% (w/v) sodium nitrite (NaNO₂) in water.[13]

    • Solution III (Coupling): 10% (w/v) β-naphthol in 10% aqueous NaOH.[13]

  • Procedure:

    • Reduction: Spray the dried TLC plate with the SnCl₂ solution (Solution I). Heat the plate on a hotplate at 100°C for 10-15 minutes to reduce the -NO₂ group to a primary amine (-NH₂). Let the plate cool completely.[13]

    • Diazotization: Evenly spray the cooled plate with the NaNO₂ solution (Solution II). This converts the newly formed amine into a diazonium salt.

    • Coupling: Immediately after diazotization, spray the plate with the alkaline β-naphthol solution (Solution III).

  • Expected Result: The spot corresponding to the product (2-Methyl-7-nitro-1,3-benzothiazol-6-amine) will turn into a distinct orange-to-red colored spot. The starting material spot should not change color with this procedure. This provides powerful confirmation of a successful nitration.

Data Interpretation

The primary piece of quantitative data from a TLC plate is the Retention Factor (Rf) .

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal mobile phase will yield the following results:

  • Rf (Product) < Rf (Starting Material)

  • ΔRf (Rf SM - Rf P) is maximized.

  • All Rf values are between 0.2 and 0.8.

Illustrative TLC Plate Analysis: Imagine a reaction monitored over 90 minutes using a 6:4 Hexane:EtOAc mobile phase.

LaneDescriptionRf ValueUV (254 nm)SnCl₂/NaNO₂/β-Naphthol Stain
SMStarting Material0.55Dark SpotNo Color
PProduct0.35Dark SpotRed/Orange Spot
T₀Reaction at 0 min0.55Intense Dark SpotNo Color
T₃₀Reaction at 30 min0.55, 0.35Two spots of similar intensityRed/Orange spot appears
T₉₀Reaction at 90 min0.35Intense Dark Spot (SM spot absent)Intense Red/Orange Spot

This data would indicate that the reaction is complete at 90 minutes, as the starting material spot (Rf 0.55) has been fully consumed and converted to the product (Rf 0.35), which is positively identified by the specific nitro group stain.

Conclusion

The Thin-Layer Chromatography protocols detailed in this application note provide a robust, reliable, and efficient framework for monitoring the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. By optimizing the mobile phase and employing a combination of non-destructive (UV) and highly specific chemical visualization techniques, researchers can gain clear, real-time insights into their reaction's progress. This ensures better control over the synthetic process, leading to improved outcomes in the development of pharmaceutically relevant benzothiazole derivatives.

References

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Scribd. [Link]

  • Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Academia.edu. [Link]

  • Armstrong, D. W., & Faulkner, J. R. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316–320. [Link]

  • One Part of Chemistry. (2011). Thin Layer Chromatography and Column Chromatography. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Scribd. [Link]

  • The Royal Society of Chemistry. (n.d.). Pd/NHC Catalyzed Reductive Homocoupling of Nitroaromatics for the Synthesis of Diarylamines. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]

  • Jain, R., & Agarwal, D. D. (1982). Rapid TLC Separation of Some Closely Related Benzothiazoles. Journal of Liquid Chromatography, 5(6), 1171-1175. [Link]

  • ACS Publications. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • Journal of Young Pharmacists. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. [Link]

  • Royal Society of Chemistry. (2019). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • PMC. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts. [Link]

  • PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

  • Baghdad Science Journal. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. [Link]

  • Pakistan Journal of Scientific & Industrial Research. (n.d.). Thin Layer Chromatography of Aromatic Amines. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. [Link]

  • Semantic Scholar. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]

  • ResearchGate. (n.d.). Rf value from TLC chromatograms. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. The following sections offer troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. The following sections offer troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, focusing on improving yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a challenging multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry and yield. A plausible and efficient synthetic route commences with the synthesis of a 2-methyl-6-aminobenzothiazole precursor, followed by a three-step sequence of protection, regioselective nitration, and deprotection.

The overall proposed synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Protection cluster_2 Step 3: Regioselective Nitration cluster_3 Step 4: Deprotection A p-toluidine B 2-Methyl-6-aminobenzothiazole A->B Cyclization C N-(2-methyl-1,3-benzothiazol-6-yl)acetamide B->C Acetylation D N-(2-methyl-7-nitro-1,3-benzothiazol-6-yl)acetamide C->D Nitration E 2-Methyl-7-nitro-1,3-benzothiazol-6-amine D->E Hydrolysis

Caption: Proposed synthetic workflow for 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 2-Methyl-6-aminobenzothiazole

  • Q1: The yield of 2-Methyl-6-aminobenzothiazole is consistently low. What are the likely causes and how can I improve it?

    A1: Low yields in the synthesis of 2-amino-6-methylbenzothiazole derivatives from p-toluidine are often attributed to incomplete reaction or side product formation.[1] A common method involves the reaction of p-toluidine with a thiocyanate salt and a halogen.[1][2]

    • Purity of Starting Materials: Ensure that the p-toluidine is free from other isomers and impurities. The presence of ortho- or meta-toluidine will lead to the formation of undesired benzothiazole isomers, complicating purification and reducing the yield of the desired product.

    • Reaction Temperature: The reaction temperature is critical. For the initial formation of the thiourea intermediate, a temperature of around 100°C is often employed.[1] During the subsequent cyclization with a halogenating agent like sulfuryl chloride, the temperature should be carefully controlled to prevent side reactions.[1]

    • pH of the Work-up: The final product is precipitated by making the solution alkaline.[1] Ensure the pH is sufficiently high (typically pH 8-9) to fully precipitate the amine. Use a pH meter for accurate measurement.

Step 2: Acetylation of 2-Methyl-6-aminobenzothiazole

  • Q2: The acetylation of the 6-amino group is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?

    A2: Incomplete acetylation is a common issue, often related to the reactivity of the reagents and reaction conditions.

    • Choice of Acetylating Agent: Acetic anhydride is a highly effective acetylating agent for aromatic amines.[3] Using a slight excess of acetic anhydride can help drive the reaction to completion.

    • Use of a Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid, such as sulfuric acid, can accelerate the reaction. Alternatively, performing the reaction in a basic solvent like pyridine, which also acts as a catalyst, can be effective.

    • Reaction Time and Temperature: The reaction is typically fast and can often be performed at room temperature. However, gentle heating (e.g., to 40-50°C) can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Step 3: Regioselective Nitration

  • Q3: The nitration of N-(2-methyl-1,3-benzothiazol-6-yl)acetamide yields a mixture of isomers, with the desired 7-nitro product being a minor component. How can I improve the regioselectivity?

    A3: Achieving high regioselectivity in the nitration of substituted benzothiazoles is a significant challenge. The directing effects of the substituents on the aromatic ring play a crucial role.[4][5][6] The acetamido group is an ortho-, para-director, while the benzothiazole ring system's influence can be complex.[4][6]

    • Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions can significantly influence the isomer distribution.

      • Milder Nitrating Agents: Using a milder nitrating agent, such as nitric acid in acetic anhydride, at low temperatures (e.g., 0-5°C) can sometimes favor the formation of the ortho-nitro product (7-nitro) due to kinetic control.

      • Steric Hindrance: The bulky acetamido group may sterically hinder nitration at the 5-position, potentially favoring the 7-position.

    • Solvent Effects: The solvent can influence the reactivity and selectivity of the nitration reaction. Experimenting with different solvents, such as acetic acid or sulfuric acid, may alter the isomer ratio.

    • Temperature Control: Strict temperature control is crucial. Running the reaction at a lower temperature can enhance selectivity.

  • Q4: The nitration reaction is leading to decomposition of the starting material. What are the possible reasons?

    A4: Decomposition during nitration is often due to overly harsh reaction conditions.

    • Concentration of Nitric Acid: Using fuming nitric acid or a highly concentrated nitric acid/sulfuric acid mixture can lead to oxidation and degradation of the substrate. Use a carefully controlled amount of a standard nitrating mixture (e.g., concentrated nitric acid in concentrated sulfuric acid).

    • Reaction Temperature: Exothermic nitration reactions can lead to a rapid increase in temperature if not properly controlled, causing decomposition. Ensure efficient cooling and slow, dropwise addition of the nitrating agent.

Step 4: Deprotection of the Acetamido Group

  • Q5: The hydrolysis of the acetamido group is slow or incomplete. How can I improve the deprotection step?

    A5: The stability of the acetamido group can make its removal challenging, especially in the presence of other functional groups.

    • Acidic Hydrolysis: Refluxing the N-acetylated compound in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) is a common method for deprotection. The concentration of the acid and the reaction time may need to be optimized.

    • Basic Hydrolysis: Alternatively, basic hydrolysis using a strong base like sodium hydroxide in an alcoholic solvent can be effective.

    • Monitoring the Reaction: Follow the progress of the deprotection by TLC to determine when the reaction is complete and to avoid potential side reactions from prolonged exposure to harsh conditions.

III. Frequently Asked Questions (FAQs)

  • Q: What is the purpose of protecting the amino group before nitration?

    • A: The amino group is a strong activating group that can lead to multiple nitrations and oxidation side reactions under strong nitrating conditions.[4][6] Converting it to an acetamido group moderates its activating effect and protects it from oxidation, allowing for a more controlled nitration.[3]

  • Q: How can I purify the final product, 2-Methyl-7-nitro-1,3-benzothiazol-6-amine?

    • A: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel may be necessary if isomeric impurities are present.

  • Q: Are there any specific safety precautions I should take during this synthesis?

    • A: Yes. Nitration reactions are highly exothermic and require careful temperature control. Always add the nitrating agent slowly to a cooled solution of the substrate. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

  • Synthesis of 2-Methyl-6-aminobenzothiazole (adapted from related syntheses): A detailed procedure for the synthesis of 2-amino-6-methylbenzothiazole from p-toluidine is available in Organic Syntheses.[1] A similar approach can be adapted for the 2-methyl derivative.

  • Acetylation:

    • In a round-bottom flask, dissolve 2-Methyl-6-aminobenzothiazole (1 equivalent) in acetic anhydride (2-3 equivalents).

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into ice-water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain N-(2-methyl-1,3-benzothiazol-6-yl)acetamide.

Protocol 2: Synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

  • Nitration:

    • In a flask equipped with a dropping funnel and a thermometer, dissolve N-(2-methyl-1,3-benzothiazol-6-yl)acetamide (1 equivalent) in concentrated sulfuric acid at 0°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry. This crude product is N-(2-methyl-7-nitro-1,3-benzothiazol-6-yl)acetamide.

  • Deprotection:

    • Suspend the crude N-(2-methyl-7-nitro-1,3-benzothiazol-6-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain pure 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

V. Quantitative Data Summary

StepReactantsKey ParametersExpected YieldReference
1 p-toluidine, Sodium thiocyanate, Sulfuryl chloride100°C for thiourea formation, <50°C for cyclization60-70% (for 2-amino-6-methylbenzothiazole)[1]
2 2-Methyl-6-aminobenzothiazole, Acetic anhydrideRoom temperature, 1-2 hours>90%[3]
3 N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, HNO₃/H₂SO₄0-5°C, 1-2 hoursVariable, optimization requiredGeneral Nitration
4 N-(2-methyl-7-nitro-1,3-benzothiazol-6-yl)acetamide, HCl/EthanolReflux70-85%General Hydrolysis

VI. References

  • RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • Cognito. (n.d.). Directing Effects Revision notes | International A-Level · CIE. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PMC. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. Retrieved from

  • Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diaminotoluene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved from

  • Scientific Research Publishing. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]

  • Encyclopedia.pub. (2021, November 27). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A novel heterocyclic atom exchange reaction with Lawesson's reagent: a one-pot synthesis of dithiomaltol. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of 2,6-diamino-4-nitrotoluene. Retrieved from [Link]

  • PMC. (n.d.). N-(1,3-Benzothiazol-2-yl)acetamide. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

  • Justia Patents. (2013, May 16). method for producing 2,5-diaminotoluene. Retrieved from [Link]

Sources

Optimization

Separating 5-nitro and 7-nitro isomers of 2-methyl-6-aminobenzothiazole

Ticket #: BZT-ISO-57 Topic: Separation of 5-nitro and 7-nitro isomers of 2-methyl-6-aminobenzothiazole Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: BZT-ISO-57 Topic: Separation of 5-nitro and 7-nitro isomers of 2-methyl-6-aminobenzothiazole Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The nitration of 2-methyl-6-aminobenzothiazole (typically performed on the N-acetyl protected derivative) yields a regioisomeric mixture of 5-nitro and 7-nitro isomers. Separation is challenging due to the structural similarity and high polarity of the free amines.

The Golden Rule: Do not attempt to separate the free amines directly if possible. Isolate and separate the acetamide intermediates (N-(5-nitro-2-methyl-1,3-benzothiazol-6-yl)acetamide and its 7-nitro isomer) prior to hydrolysis. The amide moiety amplifies differences in solubility and polarity (via intramolecular H-bonding in the 7-nitro isomer), significantly improving resolution.

Module 1: Diagnostic Identification (The "Fingerprint")

Before attempting bulk separation, you must definitively identify which isomer is which. TLC


 values can vary by solvent system, but 

H NMR coupling constants
are absolute.
Isomer Identification Logic
  • The 7-Nitro Isomer: The nitro group at position 7 and the amino (or acetamido) group at position 6 leave protons at C4 and C5 . These protons are ortho to each other.

  • The 5-Nitro Isomer: The nitro group at position 5 and the amino group at position 6 leave protons at C4 and C7 . These protons are para to each other.

NMR Decision Tree

Use the following logic to classify your fractions:

NMR_Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Coupling Check Coupling Constants (J) of the two aromatic protons Start->Coupling Ortho Two Doublets J = 8.5 - 9.0 Hz (Ortho Coupling) Coupling->Ortho Large J Para Two Singlets (or weak meta coupling J < 1 Hz) (Para Relationship) Coupling->Para No/Small J Res7 Identity: 7-Nitro Isomer (Protons at C4 and C5) Ortho->Res7 Res5 Identity: 5-Nitro Isomer (Protons at C4 and C7) Para->Res5

Figure 1: NMR logic tree for distinguishing 5-nitro and 7-nitro isomers based on proton coupling constants.

Module 2: Separation Protocols

Method A: Fractional Recrystallization (Bulk Scale)

Best for: >5g scale, removing the major isomer (typically 7-nitro) from the mixture. Mechanism: The 7-nitro isomer often exhibits lower solubility in polar protic solvents due to potential intramolecular hydrogen bonding between the nitro oxygen and the amide proton (pseudo-6-membered ring).

Protocol:

  • Solvent System: Glacial Acetic Acid (AcOH) or Ethanol/DMF (9:1).

  • Dissolution: Dissolve the crude nitration mixture (acetamide form) in boiling AcOH (approx. 10-15 mL per gram).

  • Slow Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The precipitate is usually enriched in the 7-nitro isomer .

  • Mother Liquor: The filtrate contains the 5-nitro isomer and residual 7-nitro. Evaporate the filtrate and recrystallize from Ethanol to enrich the 5-nitro species.

Method B: Flash Column Chromatography (High Purity)

Best for: <5g scale or final purification of mother liquors. Stationary Phase: Silica Gel (230-400 mesh).

ParameterCondition
Crude State Adsorb crude material onto silica gel (dry load). Do not wet load (solubility issues).
Eluent A Dichloromethane (DCM)
Eluent B Methanol (MeOH) or Ethyl Acetate (EtOAc)
Gradient 0% → 5% MeOH in DCM (very shallow gradient).
Elution Order 7-nitro typically elutes first (less polar due to intramolecular H-bonding).5-nitro typically elutes second (more polar, intermolecular H-bonding).

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a mixture of singlets and doublets. How do I quantify the ratio?

A: Integrate the distinct C4-H singlet of the 5-nitro isomer against the C5-H doublet of the 7-nitro isomer. Do not use the methyl group signal (at C2) for integration as the chemical shift difference is often negligible between isomers.

Q2: I am trying to separate the free amines (unprotected), but they are streaking on the column.

A: Free aminobenzothiazoles are highly polar and basic. They interact strongly with the acidic silanols on silica gel.

  • Fix 1: Add 1% Triethylamine (TEA) to your mobile phase to neutralize silica acidity.

  • Fix 2 (Recommended): Re-acetylate the mixture (Acetic anhydride/Pyridine), separate the amides using the protocols above, and then hydrolyze (HCl/EtOH reflux) to get the pure amines.

Q3: The 7-nitro isomer is not crystallizing; it's oiling out.

A: This indicates the presence of impurities (tar) from the nitration step.

  • Solution: Perform a "rough" filtration through a short pad of silica using 100% DCM to remove the black tarry baseline impurities. Collect the yellow/orange fraction, evaporate, and then attempt recrystallization.

Module 4: Experimental Workflow

The following diagram outlines the recommended pathway from the starting material to the isolated isomers.

Workflow Start 2-Methyl-6- aminobenzothiazole Protect Protection (Ac2O) Start->Protect Avoid oxidation Amide Amide Intermediate Protect->Amide Nitration Nitration (HNO3/H2SO4) Amide->Nitration Regioselective Direction Mixture Isomer Mixture (5-NO2 & 7-NO2) Nitration->Mixture Sep Separation (Chromatography/Cryst) Mixture->Sep Critical Step Hydro Hydrolysis (HCl/EtOH) Sep->Hydro Final Pure Free Amines Hydro->Final

Figure 2: Optimized synthetic workflow avoiding direct separation of free amines.

References

  • Synthesis and Nitration of Benzothiazoles

    • Title: Regioselective nitr
    • Source:Journal of Heterocyclic Chemistry (General reference for benzothiazole nitration p
    • Context: Confirms ortho-nitration rel
  • NMR Characterization of Benzothiazoles

    • Title: 2-Amino-6-nitrobenzothiazole (Spectroscopic Data).[1]

    • Source: PubChem Compound Summary.
    • Context: Provides baseline NMR data for the 6-nitro analogue, validating the coupling constant logic for substituted benzothiazoles.
  • Recrystallization Techniques

    • Title: Recrystallization: Choosing Solvent & Inducing Crystallization.[2][3]

    • Source: LibreTexts Chemistry.
    • Context: Standard protocols for solvent selection in separating polar arom
  • Chromatographic Separation of Nitro Isomers

    • Title: Separation of 2-Amino-6-nitrobenzothiazole on HPLC.[4]

    • Source: SIELC Technologies.[4]

    • Context: Demonstrates the polarity differences in nitro-benzothiazoles required for separ

Sources

Troubleshooting

Purification of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine by column chromatography

Technical Support Center: Purification of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Strategic Overview: The Separation Logic The Core Challenge: The purification of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Strategic Overview: The Separation Logic

The Core Challenge: The purification of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is primarily a challenge of regioisomer separation. During nitration of the precursor (2-methyl-1,3-benzothiazol-6-amine), the nitro group typically attacks the 5-position (major impurity) or the 7-position (target).

The Chromatographic Advantage (Intramolecular Hydrogen Bonding): Success depends on exploiting the structural difference between the isomers:

  • Target (7-nitro isomer): The nitro group at C7 and the amine at C6 are adjacent (ortho-like). This allows for a strong intramolecular hydrogen bond (N-H...O=N). This "locks" the polar protons, reducing the molecule's ability to interact with the silica stationary phase.

    • Result: Lower polarity, Higher

      
        (Elutes first).[1]
      
  • Impurity (5-nitro isomer): The nitro group at C5 is too distant from the amine at C6 to hydrogen bond. The amine protons remain free to interact strongly with the silica silanols.

    • Result: Higher polarity, Lower

      
        (Elutes later).
      

Standard Operating Procedure (SOP)

Phase 1: Thin Layer Chromatography (TLC) Optimization

Before running the column, you must establish the separation window.

ParameterRecommendation
Stationary Phase Silica Gel

(Aluminum or Glass backed)
Mobile Phase A Hexane : Ethyl Acetate (3:1)
Mobile Phase B Dichloromethane (DCM) : Methanol (98:2)
Visualization UV Light (254 nm) & Iodine Stain (Amine active)
Target

Aim for

for the target spot.

Critical Step: If the amine streaks (tails) on the TLC plate, add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase. This neutralizes the acidic sites on the silica.

Phase 2: Column Chromatography Protocol

Materials:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Solvent System: Gradient elution recommended.

    • Start: 100% Hexane (or Petroleum Ether).

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexane.
      

Workflow:

  • Sample Loading: Dissolve the crude solid in a minimum amount of DCM. If solubility is poor, adsorb the sample onto silica gel (dry loading) by rotary evaporation to a free-flowing powder.

  • Packing: Slurry pack the column using 10% EtOAc/Hexane. Ensure the sand bed is flat.

  • Elution:

    • Flush with 2 column volumes (CV) of 10% EtOAc/Hexane.

    • Increase polarity gradually (e.g., 5% increments every 200 mL).

    • The Target Fraction: The 7-nitro isomer (bright yellow/orange) will elute before the 5-nitro isomer.

Troubleshooting Guide (FAQ)

Q1: My compound is streaking/tailing badly, and fractions are overlapping. How do I fix this?

  • Cause: The basic amine (-NH2) at position 6 is interacting with the acidic silanol groups (Si-OH) on the silica gel, causing drag.

  • Solution: Pre-treat your column solvent with a base.[2] Add 1% Triethylamine (Et3N) to your mobile phase.

    • Protocol: Flush the column with Hexane:EtOAc:Et3N (80:19:1) before loading the sample. Maintain 1% Et3N throughout the run.

Q2: I see three spots on TLC. Which one is my target?

  • Analysis:

    • Spot 1 (Highest

      
      , near solvent front):  Likely bis-nitrated byproducts or non-polar impurities.
      
    • Spot 2 (Middle

      
      , ~0.4): Target (7-nitro isomer).  The intramolecular H-bond makes it run faster.
      
    • Spot 3 (Lowest

      
      , ~0.2):  Impurity (5-nitro isomer). More polar due to free amine protons.
      
  • Verification: Isolate a small amount of Spot 2 and check NMR. The aromatic protons for the 7-nitro isomer will show distinct coupling constants compared to the 5-nitro.

Q3: The compound is precipitating on the column during loading.

  • Cause: The nitro-benzothiazole core is planar and tends to stack (aggregate), leading to poor solubility in non-polar solvents like Hexane.

  • Solution: Switch to Dry Loading .

    • Dissolve crude in Acetone or THF.

    • Add silica gel (ratio 1:2 sample:silica).

    • Rotovap to dryness until you have a fine powder.

    • Load this powder on top of the packed column.

Q4: Can I use DCM/Methanol instead of Hexane/EtOAc?

  • Answer: Yes, but be cautious. DCM/MeOH is very strong.

  • Recommendation: Use this only if the compound doesn't move in 50% EtOAc/Hexane. Start with 100% DCM and slowly add MeOH (up to 5%).

  • Warning: MeOH dissolves silica slightly; do not exceed 10% MeOH without checking for silica contamination in your product.

Visual Workflow (Process Logic)

PurificationWorkflow Start Crude Mixture (2-Me-7-nitro-1,3-benzothiazol-6-amine) TLC TLC Optimization (Hex:EtOAc 3:1) Start->TLC Decision Does spot streak? TLC->Decision AddBase Add 1% Et3N to Solvent Decision->AddBase Yes Load Sample Loading (Dry Load Preferred) Decision->Load No AddBase->Load Elution Gradient Elution (0-40% EtOAc in Hexane) Load->Elution Fraction1 Fraction A (High Rf) Target: 7-Nitro Isomer (Intramolecular H-Bond) Elution->Fraction1 Elutes First Fraction2 Fraction B (Low Rf) Impurity: 5-Nitro Isomer (No H-Bond) Elution->Fraction2 Elutes Second

Caption: Logical workflow for the purification of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine, highlighting the critical decision point for amine tailing and the separation order based on polarity.

References

  • Synthesis of 2-Amino-6-methylbenzothiazole

    • Allen, C. F. H.; VanAllan, J. "Benzothiazole, 2-amino-6-methyl-." Organic Syntheses, Coll.[2] Vol. 3, p.76 (1955).

    • Source:

  • Chromatographic Behavior of Nitroanilines (Analogous Chemistry)

    • "TLC Separation of Nitroanilines."[1] Scribd / General Chemistry Labs. Demonstrates the

      
       order of ortho vs. para isomers due to H-bonding.
      
    • Source:

  • Solvent Systems for Heterocycles

    • "Solvent Systems for Flash Column Chromatography."[3] University of Rochester, Dept. of Chemistry.

    • Source:

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Anilines: Lutskii, A. E., et al. "Intramolecular hydrogen bonding in o-nitroanilines." Journal of General Chemistry USSR, 46, 2335 (1976). Context: Establishes the physical chemistry basis for the reduced polarity of the 7-nitro-6-amine motif.

Sources

Optimization

Technical Support Center: Minimizing Side Products in Benzothiazole Nitration

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing the challenges of benzothiazole nitration. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges of benzothiazole nitration. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common issues encountered during this critical electrophilic aromatic substitution. Our focus is not just on what to do, but why certain strategies are effective, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for understanding the nuances of benzothiazole nitration.

Q1: Why is the nitration of benzothiazole not as straightforward as the nitration of benzene?

A1: The complexity arises from the electronic nature of the benzothiazole ring system. The integrated thiazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack, making it less reactive than benzene itself.[1] Consequently, forcing conditions (e.g., strong mixed acids) are necessary, which can simultaneously increase the likelihood of side reactions. The directing effects of the fused heteroaromatic ring are also more complex than a simple substituent on a benzene ring, leading to potential challenges in controlling regioselectivity.[1]

Q2: What are the primary positions of nitration on an unsubstituted benzothiazole ring?

A2: For an unsubstituted benzothiazole, electrophilic attack occurs on the benzene portion of the molecule. Nitration with a standard mixture of nitric and sulfuric acid typically yields a mixture of isomers, with the 6-nitrobenzothiazole and 4-nitrobenzothiazole being the major products.[1] The 6-nitro isomer is often the favored product due to a combination of electronic and steric factors. Minor amounts of 5- and 7-nitro isomers can also be formed.

Q3: What is the fundamental mechanism for the formation of the nitronium ion (NO₂⁺)?

A3: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This pre-equilibrium step is critical for the reaction to proceed.

Caption: Generation of the nitronium ion electrophile.

Troubleshooting Guide: Common Side Products & Mitigation Strategies

This section addresses specific experimental issues in a problem-solution format.

Issue 1: My final product is a mixture of 4-nitro and 6-nitro isomers. How can I improve the regioselectivity for the 6-nitro product?

Causality & Solution: The formation of multiple isomers is an inherent challenge due to the relatively small difference in activation energy for electrophilic attack at the various positions on the benzene ring.[1] However, reaction conditions can be tuned to favor one isomer over another.

  • Controlling Temperature: Temperature is a critical parameter. Lowering the reaction temperature (e.g., to 0-5 °C) often enhances selectivity. While this may slow the reaction rate, it disproportionately disfavors the formation of the sterically more hindered 4-nitro isomer, thus enriching the 6-nitro product.[1] A common industrial protocol for a related synthesis maintains a temperature range of 5-15 °C to ensure selectivity.[2]

  • Use of a Protecting Group: For substrates like 2-aminobenzothiazole, protecting the exocyclic amino group as an amide (e.g., 2-acetylaminobenzothiazole) is a highly effective strategy. The acetyl group is still activating and ortho-, para-directing, but it sterically hinders attack at the 4-position, strongly favoring nitration at the 6-position. The protecting group can be subsequently removed via hydrolysis.[2]

Issue 2: I'm observing significant amounts of dinitro- and other over-nitrated products.

Causality & Solution: Over-nitration occurs when the mono-nitrated product, which is even more deactivated than the starting material, undergoes a second nitration under harsh conditions. This is a common issue when the reaction is run for too long or at too high a temperature.[3]

  • Stoichiometry of Nitrating Agent: Carefully control the molar ratio of nitric acid to the benzothiazole substrate. Use a slight excess (e.g., 1.05-1.2 equivalents) of nitric acid. A large excess will dramatically increase the concentration of the nitronium ion and drive the reaction towards over-nitration.

  • Reaction Time and Monitoring: Do not run the reaction for a fixed time blindly. Monitor its progress diligently using Thin Layer Chromatography (TLC).[4][5] Once the starting material is consumed, the reaction should be quenched promptly by pouring it onto ice water. This immediately stops the reaction by diluting the acid and lowering the temperature.

  • Acid Concentration: Using excessively concentrated or fuming acids can accelerate over-nitration.[3] Stick to standard concentrated nitric acid (68-70%) and sulfuric acid (95-98%) unless a specific protocol dictates otherwise.

Issue 3: My product is dark and tarry, and the yield is very low, suggesting decomposition.

Causality & Solution: Benzothiazole and its derivatives can be susceptible to decomposition under the strongly acidic and oxidative conditions of nitration.[1] This is often exacerbated by elevated temperatures.

  • Rate of Addition: Add the benzothiazole substrate to the cold (0-5 °C) mixed acid slowly and in portions. This allows for better control of the reaction exotherm. Similarly, if adding the nitrating agent to a solution of the substrate, the addition must be dropwise with efficient stirring and cooling.

  • Temperature Control: Maintain a consistently low temperature throughout the reaction. A runaway exotherm is a primary cause of decomposition. Use an ice-salt bath for more effective cooling if necessary.

Issue 4: I suspect sulfonation is occurring as a side reaction. How can I confirm and prevent this?

Causality & Solution: Sulfuric acid, while primarily a catalyst to generate NO₂⁺, can also act as a sulfonating agent, especially at higher temperatures (typically >40-60 °C).[6] This leads to the formation of benzothiazole sulfonic acid impurities.

  • Confirmation: Sulfonated byproducts are highly polar and often water-soluble. They can be detected by LC-MS or by observing streaking near the baseline on a TLC plate.

  • Prevention: The most effective way to prevent sulfonation is to maintain a low reaction temperature. Nitration is generally much faster than sulfonation at low temperatures (0-15 °C). By keeping the temperature in this range, you kinetically disfavor the sulfonation side reaction.

Caption: Competing reaction pathways during benzothiazole nitration.

Data Summary: Influence of Reaction Parameters

The following table summarizes the qualitative effects of key parameters on the reaction outcome.

ParameterLow Setting (e.g., 0-5°C)Optimal Range (e.g., 5-15°C)High Setting (e.g., >25°C)
Temperature Slow reaction rate, may be incomplete. High 6-nitro selectivity.Good reaction rate, good 6-nitro selectivity.Faster rate, increased isomers, risk of over-nitration, sulfonation, and decomposition.[1][6]
[HNO₃] Incomplete reaction if <1.0 eq.Optimal yield at 1.05-1.2 eq.Increased risk of over-nitration and decomposition if >>1.2 eq.[3]
Reaction Time May require longer time for full conversion.Monitor by TLC for completion (typically 1-3 hours).[4]Increased risk of side products if extended beyond starting material consumption.[1]
Experimental Protocol: Optimized Nitration of 2-Acetylaminobenzothiazole

This protocol is designed to maximize the yield of 2-acetylamino-6-nitrobenzothiazole, a common precursor, by leveraging a protecting group strategy to enhance regioselectivity.[2]

Materials:

  • 2-Acetylaminobenzothiazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice / Deionized Water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Acid Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (approx. 2.5 parts by weight relative to the substrate). Cool the acid to 0-5 °C.

  • Substrate Addition (Critical Step): Slowly add the 2-acetylaminobenzothiazole powder in small portions to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (a small amount, e.g., 2 parts nitric acid to 1 part sulfuric acid by volume). Cool this mixture in a separate ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the dissolved substrate solution using an addition funnel. Maintain the reaction temperature strictly between 5-10 °C. The rate of addition should be slow enough to prevent any significant exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15 °C for 2 hours.[2] Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: The water-moist crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 2-acetylamino-6-nitrobenzothiazole.[2]

  • (Optional) Deprotection: The acetyl group can be hydrolyzed by heating in the presence of dilute mineral acid or base to yield 2-amino-6-nitrobenzothiazole.

References
  • Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. (2025). Benchchem.
  • Kumar, R., et al. (2009). Facile synthesis of novel 2-(4′-N,N-dimethylbenzylidenoimino)-6-substituted-1,3-benzothiazoles and crystal structures. Taylor & Francis Online. [Link]

  • Optimizing reaction conditions for 6-Methyl-2-phenyl-1,3-benzothiazole synthesis. (2025). Benchchem.
  • Patel, A. et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus niger. E-RESEARCHCO. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • 6-Nitro-1,3-benzothiazole-2(3H)-thione. (2012). National Institutes of Health (NIH). [Link]

  • Patel, A. et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). National Institutes of Health (NIH). [Link]

  • A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. (2017). National Institutes of Health (NIH). [Link]

  • Optimization of reaction conditions for fluorinated benzothiazole synthesis. (2025). Benchchem.
  • Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. (2017). Organic-chemistry.org. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2021). National Institutes of Health (NIH). [Link]

  • Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).
  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. (2019). ResearchGate. [Link]

  • Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. (2022). ACS Publications. [Link]

  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. PubMed. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2021). Diva-portal.org. [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). StackExchange. [Link]

  • Preventing side reactions during the synthesis of benzothiazole deriv
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. [Link]

  • THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. (1953). Canadian Science Publishing. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. ACS Publications. [Link]

  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. ACS Publications. [Link]

  • Ward, E. R., & Poesche, W. H. (1961). A quantitative study of the nitration of benzothiazole. Journal of the Chemical Society (Resumed). [Link]

  • Ward, E. R., & Poesche, W. H. (1961). A quantitative study of the nitration of benzothiazole. Journal of the Chemical Society (Resumed). [Link]

  • Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. (2018). ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health (NIH). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 7-Nitro-benzothiazole Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-nitro-benzothiazole. As a Senior Application Scientist, my goal is to provide you wit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-nitro-benzothiazole. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reaction conditions effectively. This guide is structured as a dynamic question-and-answer forum to directly address the challenges you may encounter.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during the synthesis of 7-nitro-benzothiazole, with a focus on the critical role of reaction temperature.

Question 1: My reaction yield is significantly lower than expected. What are the potential temperature-related causes?

Answer:

Low yields in the nitration of benzothiazole can often be traced back to suboptimal temperature control. Here are the primary culprits:

  • Incomplete Reaction Due to Low Temperature: While low temperatures are crucial for controlling selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to an incomplete conversion of the starting material. Benzothiazole is an electron-deficient heterocycle, making it inherently less reactive towards electrophilic substitution than benzene. Therefore, a sufficient thermal energy is required to overcome the activation barrier. If you observe a significant amount of unreacted benzothiazole in your crude product analysis (e.g., by TLC or LC-MS), a carefully controlled, slight increase in temperature might be necessary.[1]

  • Decomposition at High Temperatures: Conversely, excessive heat can lead to the decomposition of the starting material or the desired product. Nitration reactions are highly exothermic, and without proper cooling, the reaction temperature can escalate, leading to the formation of undesired byproducts and a decrease in the overall yield.

  • Side Reactions Favored at Elevated Temperatures: Higher temperatures can promote side reactions such as dinitration or oxidation, consuming your starting material and reducing the yield of the desired mononitrated product.

Question 2: I've obtained a mixture of nitro-benzothiazole isomers. How can I increase the proportion of the 7-nitro isomer?

Answer:

The formation of a mixture of isomers (4-, 5-, 6-, and 7-nitro-benzothiazole) is an inherent characteristic of the nitration of benzothiazole. The fused thiazole ring directs the incoming nitro group to all four available positions on the benzene ring. However, the distribution of these isomers is highly dependent on the reaction conditions, particularly temperature.

Controlling the reaction temperature is the primary lever for influencing the regioselectivity of the nitration. Generally, lower temperatures favor the formation of the kinetic product, which is the one that is formed fastest. In the case of benzothiazole nitration, maintaining a low and consistent temperature is key to maximizing the yield of a specific isomer, though a mixture will still be obtained.

For the synthesis of 7-nitro-benzothiazole, a recommended protocol involves keeping the reaction temperature below 10 °C . This is considered a kinetically controlled condition which can influence the isomer ratio.

It's important to understand that achieving a single isomer through direct nitration is challenging. Therefore, an efficient purification strategy is crucial.

Question 3: My final product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?

Answer:

The formation of a dark, tarry product is a strong indication of decomposition, which is often caused by an uncontrolled exothermic reaction. This "runaway" reaction can occur if the heat generated by the nitration is not effectively dissipated.

To prevent this, ensure the following:

  • Efficient Cooling: Use an ice-salt bath or a cryostat to maintain a consistently low temperature throughout the addition of the nitrating agent.

  • Slow and Controlled Addition: Add the nitrating mixture (typically a mixture of nitric acid and sulfuric acid) dropwise to the solution of benzothiazole. This allows the heat generated to be managed effectively.

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent localized hotspots.

If you encounter this issue, it is crucial to review and refine your temperature control protocol for subsequent experiments.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 7-nitro-benzothiazole, with an emphasis on the role of temperature.

Question 1: What is the optimal reaction temperature for the synthesis of 7-nitro-benzothiazole?

Answer:

Based on established protocols, the optimal reaction temperature for the nitration of benzothiazole to favor a manageable isomeric mixture and prevent side reactions is below 10 °C . This is achieved by using an ice bath and adding the nitrating agent slowly and in a controlled manner.

Question 2: How does temperature affect the distribution of nitro-benzothiazole isomers?

Answer:

The nitration of benzothiazole is a classic example of a reaction where product distribution can be influenced by kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., below 10 °C), the reaction is under kinetic control. This means the major products are those that are formed the fastest, as the reaction proceeds through the transition state with the lowest activation energy. While a mixture of all four isomers (4-, 5-, 6-, and 7-nitro) is still formed, the ratio may be more favorable for certain isomers under these conditions.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction may approach thermodynamic control, where the most stable product is the major product. This requires the reaction to be reversible to some extent, allowing for an equilibrium to be established. However, aromatic nitration is generally considered irreversible under typical synthetic conditions. Elevated temperatures are more likely to lead to a different distribution of isomers, and more importantly, to an increase in side products like dinitrated compounds and decomposition.

The following table summarizes the expected outcomes at different temperature ranges:

Temperature RangeExpected Outcome on Isomer Distribution and PurityControl Type
< 10 °C Formation of a mixture of 4-, 5-, 6-, and 7-nitro-benzothiazole. Minimized side reactions and decomposition.Kinetic Control
Room Temperature Increased reaction rate, but potentially a less favorable isomer ratio and an increase in byproducts.Intermediate
> 40 °C Significant increase in the rate of side reactions (dinitration, oxidation) and potential for decomposition, leading to lower yield and purity.Approaching Thermodynamic (with complications)

Question 3: How can I purify 7-nitro-benzothiazole from the other isomers?

Answer:

The separation of the four mononitro-benzothiazole isomers is a critical step. A study by Ward and Poesche (1961) outlines a procedure for their separation. The general approach involves a combination of techniques:

  • Steam Distillation: This can be used to separate the more volatile isomers from the less volatile ones.

  • Fractional Crystallization: The isomers have different solubilities in various solvents, which can be exploited for separation through careful crystallization.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A suitable adsorbent (e.g., silica gel or alumina) and eluent system can be developed to achieve good separation.

The specific purification strategy will depend on the scale of your reaction and the desired purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-benzothiazole under Optimized Temperature Control

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzothiazole in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred benzothiazole solution over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) until the solution is basic.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product, which will be a mixture of nitro-benzothiazole isomers.

  • Proceed with a suitable purification method (e.g., column chromatography) to isolate the 7-nitro-benzothiazole isomer.

Visualizing the Workflow

The following diagram illustrates the key decision points and workflow for optimizing the reaction temperature in the synthesis of 7-nitro-benzothiazole.

G cluster_0 Synthesis of 7-Nitro-benzothiazole start Start: Benzothiazole nitration Nitration (HNO3/H2SO4) start->nitration temp_control Temperature Control nitration->temp_control low_temp < 10 °C (Kinetic Control) temp_control->low_temp Optimal high_temp > 10 °C (Suboptimal) temp_control->high_temp Non-Optimal product_mixture Crude Product: Mixture of Nitro Isomers low_temp->product_mixture low_yield Low Yield / Impure Product high_temp->low_yield purification Purification (e.g., Chromatography) product_mixture->purification final_product Isolated 7-Nitro-benzothiazole purification->final_product troubleshoot Troubleshoot: - Check cooling efficiency - Slow down addition rate - Ensure vigorous stirring low_yield->troubleshoot troubleshoot->nitration Re-run with optimized conditions

Caption: Workflow for optimizing the synthesis of 7-nitro-benzothiazole.

References

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

This guide functions as a specialized Technical Support Center for researchers working with 2-Methyl-7-nitro-1,3-benzothiazol-6-amine .[1] It is structured to address specific failure modes encountered during the purific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Methyl-7-nitro-1,3-benzothiazol-6-amine .[1] It is structured to address specific failure modes encountered during the purification of this compound following nitration.

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Downstream Processing & Impurity Removal[1]

System Overview & Chemical Context

You are likely synthesizing this compound via the nitration of 2-methyl-1,3-benzothiazol-6-amine (or its N-acetyl protected precursor).[1] The introduction of a nitro group at the C7 position is sterically and electronically challenging due to the directing effects of the sulfur atom (position 1) and the amine/amide (position 6).

The Critical Challenge: The crude matrix typically contains:

  • Target: 7-nitro isomer (Desired).

  • Regio-impurity: 5-nitro isomer (Major competitor).[1]

  • Oxidative tars: Polymerized quinoid species (Black/Brown residues).[1]

  • Inorganic salts: Sulfate/Nitrate salts trapped in the lattice.[1]

Troubleshooting Modules (Q&A Format)

Module A: The "Black Tar" & Coloration Issues

User Report: "My crude product is dark brown/black and sticky. Recrystallization just moves the color around; it doesn't remove it."

Diagnosis: This is caused by the oxidation of the electron-rich 6-amino group.[1] Nitro-anilines are prone to forming azo-linkages or quinone-imines when exposed to air under acidic/basic conditions.[1] The "stickiness" indicates oligomer formation.

Protocol: The "Hot Filtration" De-tarring Method Do not attempt direct recrystallization. You must perform a carbon polish before the crystallization step.

  • Dissolution: Dissolve the crude solid in DMF (Dimethylformamide) or DMAc at 80°C.

    • Why? Ethanol is often too polar/protic and won't dissolve the tars. DMF has high solvency for the organic oligomers.

  • Carbon Treatment: Add Activated Charcoal (Norit SX Ultra) (10-15% w/w relative to crude).[1]

  • Digestion: Stir vigorously at 80°C for 30 minutes.

    • Critical Step: Add a small amount of Celite (diatomaceous earth) towards the end. This prevents the fine carbon particles from clogging the filter.

  • Filtration: Filter hot through a pre-warmed Buchner funnel with a Celite pad.

  • Precipitation: Pour the amber filtrate slowly into 3 volumes of ice-cold water with vigorous stirring. The monomeric product will precipitate; the soluble tars often remain in the aqueous DMF phase.

Visualizing the Workflow:

Purification_Workflow Crude Crude Dark Solid Dissolve Dissolve in DMF (80°C) Crude->Dissolve Carbon Add Activated Carbon + Celite Dissolve->Carbon Adsorption Filter Hot Filtration Carbon->Filter Remove Oligomers Quench Quench Filtrate into Ice-Water (3x Vol) Filter->Quench Precipitate Yellow/Orange Precipitate (Tars remain in filtrate) Quench->Precipitate Precipitation

Caption: Figure 1.[1][2] De-tarring workflow using high-solvency carrier (DMF) and antisolvent precipitation.[1]

Module B: The Regioisomer Nightmare (5-Nitro vs. 7-Nitro)

User Report: "HPLC shows a persistent impurity peak (approx. 10-15%) very close to my product. Melting point is depressed."

Diagnosis: This is the 5-nitro isomer .[1]

  • 7-Nitro (Target): The nitro group is flanked by the Sulfur (pos 1) and Amine (pos 6).[1] It forms a strong intramolecular hydrogen bond (NH...O=N), making it more planar and slightly less polar.

  • 5-Nitro (Impurity): The nitro group is flanked by H (pos 4) and Amine (pos 6).[1]

Protocol: Fractional Recrystallization You must exploit the subtle solubility difference driven by the "Ortho Effect." The 7-nitro isomer (target) is typically less soluble in protic solvents due to stronger intramolecular H-bonding (which reduces interaction with the solvent).[1]

Solvent System: Glacial Acetic Acid (AcOH) or Ethanol/Acetone (3:1) .[1]

  • Reflux: Suspend the de-tarred solid in Glacial Acetic Acid (10 mL per gram). Heat to reflux.[1]

  • Saturation: If it does not dissolve completely, add small aliquots of DMF until clear.

  • Slow Cooling (The Critical Step):

    • Turn off the heat source and let the flask sit in the oil bath as it cools to room temperature (approx. 3-4 hours).

    • Physics: Rapid cooling traps the 5-nitro isomer.[1] Slow cooling allows the thermodynamically stable crystal lattice of the 7-nitro isomer to exclude the 5-nitro impurity.[1]

  • Wash: Filter the crystals and wash with cold Ethanol . The 5-nitro isomer is more soluble in the mother liquor and will be washed away.[1]

Data Comparison: Isomer Properties

Property7-Nitro Isomer (Target)5-Nitro Isomer (Impurity)Purification Logic
Position C7 (Ortho to S, Ortho to NH2)C5 (Ortho to NH2, Meta to S)7-nitro is more sterically crowded.[1]
H-Bonding Strong Intramolecular (6-NH to 7-NO2)Weaker Intramolecular7-nitro is less polar/soluble in alcohols.[1]
Solubility Lower in EtOH/AcOHHigher in EtOH/AcOHTarget precipitates first.
Module C: Inorganic Ash Removal

User Report: "My elemental analysis shows sulfur/carbon ratios are off, and the ash content is high."

Diagnosis: Trapped sulfate salts (from H₂SO₄ used in nitration) or sodium salts (from neutralization).[1] Benzothiazoles can act as weak bases, trapping acid molecules in the lattice.

Protocol: The "Slurry Wash"

  • Pulverize the dried crystals into a fine powder.

  • Suspend in 5% aqueous Sodium Bicarbonate (NaHCO₃) .

  • Stir at room temperature for 1 hour. (Do not heat, or you risk hydrolyzing the benzothiazole ring).

  • Filter and wash copiously with deionized water until the filtrate pH is neutral (pH 7.0).

  • Dry in a vacuum oven at 50°C over P₂O₅.

Analytical Validation (Self-Check)

Before proceeding to biological assays, validate purity using this specific HPLC setup. Standard C18 methods often fail to resolve the 5-nitro/7-nitro pair.[1]

Recommended HPLC Method:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) core-shell column (e.g., Kinetex PFP).[1]

    • Why? These phases separate based on pi-pi stacking interactions, which differ significantly between the regioisomers.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 50-80% B over 20 minutes.

  • Detection: UV at 254 nm and 350 nm (Nitro-anilines absorb strongly in the visible yellow region).[1]

Visualizing the Isomer Separation Logic:

Isomer_Separation cluster_7 Target: 7-Nitro cluster_5 Impurity: 5-Nitro Node7 7-Nitro (Intramolecular H-Bond) Solvent Polar Solvent (EtOH/AcOH) Node7->Solvent Low Interaction (Precipitates) Node5 5-Nitro (More Exposed Polar Groups) Node5->Solvent High Interaction (Remains Soluble)

Caption: Figure 2.[1] Solubility differentiation based on intramolecular hydrogen bonding vs. solvent interaction.[1]

References & Grounding

  • Nitration of Benzothiazoles: The directing effects of the benzothiazole ring and the stabilization of the 6-amino-7-nitro isomer via acetylation/nitration sequences are foundational heterocyclic chemistry.[1]

    • Source:United States Patent 4,369,324.[1][3] Process for the preparation of 2-amino-6-nitrobenzothiazole. (While discussing the 2-amino analog, the electrophilic substitution patterns of the benzene ring (C4-C7) remain homologous for the 2-methyl derivative).[1] Link

  • Solubility & Purification: General properties of nitro-aminobenzothiazoles and the use of fractional crystallization to separate ortho-nitro isomers.[1]

    • Source:Journal of Heterocyclic Chemistry. (General reference for benzothiazole solubility profiles).

  • Analytical Separation: The use of PFP columns for separating positional nitro-isomers.[1]

    • Source:Chromatography Online.[1] Separation of Amino Acid Isomers (Analogous application of stationary phase selectivity for structural isomers). Link

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-Methyl-7-nitro-1,3-benzothiazol-6-amine before handling, as nitro-aromatics can be toxic and potential sensitizers.[1]

Sources

Troubleshooting

Stability of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine under acidic conditions

Technical Support Center: Stability & Handling of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Executive Summary You are likely working with 2-Methyl-7-nitro-1,3-benzothiazol-6-amine , a specialized intermediate often used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Executive Summary

You are likely working with 2-Methyl-7-nitro-1,3-benzothiazol-6-amine , a specialized intermediate often used in the synthesis of disperse azo dyes.

Users frequently encounter instability or solubility issues with this compound in acidic media. The root cause is rarely the breakdown of the molecule itself, but rather a misunderstanding of the electronic deactivation caused by the 7-nitro group. This guide addresses the suppression of basicity, the requirements for diazotization, and the limits of ring stability.

Part 1: Solubility & Protonation Troubleshooting

User Issue: "I cannot get the compound to dissolve completely in 5% or 10% HCl, even with sonication. It forms a sludge."

Technical Diagnosis: The amine group at position 6 is chemically deactivated. The nitro group (


) at position 7 exerts a strong electron-withdrawing effect (

) and, critically, an ortho-effect . This drastically lowers the

of the conjugate acid. The molecule is too weakly basic to form a stable, soluble hydrochloride salt in dilute aqueous acid.

Troubleshooting Protocol:

Solvent SystemSolubility RatingTechnical Note
Water / 5% HCl 🔴 InsolubleThe amine does not protonate sufficiently to overcome lattice energy.
Glacial Acetic Acid 🟡 Partial/GoodSoluble upon warming. Good for recrystallization.
Conc.

(98%)
🟢 ExcellentProtonates fully. Forms a stable solution (often yellow/orange).
DMF / DMSO 🟢 ExcellentSoluble as a free base.

Actionable Advice:

  • Do not heat aqueous acid suspensions to force solubility; you risk hydrolytic ring opening (see Part 2).

  • For Diazotization: Switch from aqueous HCl to a Nitrosyl Sulfuric Acid system (anhydrous conditions).

Part 2: Chemical Stability & Degradation Pathways

User Issue: "My acidic solution turned dark/tarry after standing overnight."

Mechanism of Instability: While the benzothiazole ring is robust, it is not invincible. In acidic media, three competing pathways dictate stability:

  • Reversible Protonation (Stable): In concentrated

    
     below 30°C, the molecule is stable for days.
    
  • Diazonium Decomposition (Unstable): If you have already added nitrite, the resulting diazonium salt is thermally sensitive. Above 5-10°C, it will lose

    
     and form the phenol (decomposition), leading to tars.
    
  • Ring Hydrolysis (Slow degradation): Under vigorous conditions (e.g., boiling dilute acid), the C=N bond of the thiazole ring can hydrolyze, splitting the molecule into 2-amino-3-nitro-4-mercaptoaniline derivatives and acetic acid.

Stability Logic Diagram:

StabilityPathways Start 2-Methyl-7-nitro-1,3-benzothiazol-6-amine AcidCold Conc. H2SO4 (0-20°C) Start->AcidCold Dissolution AcidHot Dilute Acid + Heat (>80°C) Start->AcidHot Hydrolysis Nitrite + NaNO2 (Diazotization) Start->Nitrite Reaction StableSalt Stable Sulfate Salt (Solution) AcidCold->StableSalt Protonation RingOpen Ring Opening (Thiol/Amine breakdown) AcidHot->RingOpen C=N Cleavage Diazo Diazonium Salt (R-N2+) Nitrite->Diazo < 5°C Phenol Decomposition to Phenol (Loss of N2) Diazo->Phenol > 10°C (Warming)

Caption: Stability pathways depend heavily on temperature and the presence of nitrosating agents.

Part 3: Critical Workflow - Diazotization

User Issue: "I am getting low yields when coupling. The diazo test (starch-iodide) is positive, but the coupling fails."

Root Cause: Standard diazotization (HCl/NaNO2 at 0°C) often fails for this molecule because the amine is not soluble in the aqueous phase, leading to a "surface-only" reaction. The interior of the solid particles remains unreacted.

Corrective Protocol (Nitrosyl Sulfuric Method):

  • Dissolution: Charge 98% Sulfuric Acid into a reactor. Cool to 10-15°C.

  • Addition: Slowly add the 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. Stir until fully dissolved (clear yellow/orange solution).

  • Nitrosation: Cool to 0-5°C . Add Nitrosyl Sulfuric Acid (40% in H2SO4) dropwise.

    • Why? This generates the aggressive nitrosonium ion (

      
      ) in a homogeneous phase, overcoming the low basicity of the amine.
      
  • Quenching: Stir for 2-3 hours at 0-5°C. Carefully pour the mass onto ice before coupling.

    • Warning: The diazonium salt is unstable once diluted with water. Perform the coupling reaction immediately after quenching on ice.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store the solution in sulfuric acid? A: Yes. A solution of the amine in concentrated sulfuric acid is stable for at least 24-48 hours if kept anhydrous and below 25°C. Do not store it if you have already added nitrite.

Q2: Is the 2-methyl group reactive in acid? A: Generally, no. The protons on the 2-methyl group are slightly acidic (similar to 2-picoline) and can condense with aldehydes, but this requires basic conditions or acetic anhydride. In mineral acid, the methyl group is inert.

Q3: Why does the solution turn red/brown upon adding water? A: If you dilute a sulfuric acid solution of the amine with water, the amine may precipitate out as a fine solid (reverting to free base) because the acidity (


) drops. The color change often indicates particle formation, not necessarily decomposition. However, if the solution heats up during dilution (exotherm), you may trigger ring hydrolysis. Always add acid to ice, never ice to acid. 

References

  • PubChem. (n.d.). 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Peters, A. T., & Gbadamosi, K. (1993). Synthesis and Properties of Monoazo Disperse Dyes Derived from 2-Methyl-7-nitro-benzothiazol-6-amine. Dyes and Pigments.
  • Mishra, A., et al. (2014). Convenient Synthesis of Benzothiazoles... Organic Letters. (General reference on benzothiazole ring stability and synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotization Mechanisms and Stability.[6][7] (General reference for diazotization of deactivated amines). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-BTZ-7NO2-001 Introduction Welcome to the Process Development Support Center. You are likely accessing this guide because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-BTZ-7NO2-001

Introduction

Welcome to the Process Development Support Center. You are likely accessing this guide because you are transitioning the synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine from gram-scale discovery to kilogram-scale pilot production.

This molecule presents a classic "heterocyclic nitration paradox": the benzothiazole ring is electron-deficient, but the amine at position 6 is a strong activator. The challenge lies not in making the molecule, but in controlling the regioselectivity (C7 vs. C5 nitration) and managing the exotherm during the critical nitration step.

This guide treats your process as a system of interlinked variables. We do not just provide a recipe; we troubleshoot the physics and kinetics of your reactor.

Module 1: The Nitration Bottleneck

Context: The most robust route involves the nitration of N-(2-methyl-1,3-benzothiazol-6-yl)acetamide. Direct nitration of the free amine leads to tarry oxidation products (oxidation of the sulfur or the amine itself).

Common Ticket: "Why did my yield drop by 20% upon scaling to 5L?"

Diagnosis: At a 100mL scale, heat dissipation is efficient. At 5L, you likely encountered a thermal hotspot that triggered two side reactions:

  • Oxidative Ring Opening: The sulfur in the thiazole ring is sensitive to hot nitric acid.

  • Dinitration: Higher local temperatures favor the formation of the 5,7-dinitro impurity.

Troubleshooting Protocol:

ParameterLab Scale (100 mL)Pilot Scale (5 L+)The Fix
Acid Addition Dropwise via syringePeristaltic pumpSub-surface addition is critical. Dropping acid on top creates a localized high-concentration zone (plume) where dinitration occurs.
Temperature 0–5°C (Ice bath)-5–0°C (Jacketed)Pre-cool the sulfuric acid mass before adding the substrate. The substrate addition itself is exothermic (heat of solution).
Agitation Magnetic barOverhead ImpellerSwitch to a Pitched Blade Turbine (PBT) . Magnetic stirring is insufficient for the thick slurry formed during the reaction.
The "Red Smoke" Warning

Q: I see brown fumes (NOx) evolving during the addition of the substrate to sulfuric acid, before nitric acid is even added. A: This indicates your sulfuric acid contains nitrosylsulfuric acid impurities or your substrate is wet.

  • Immediate Action: Stop addition. Purge with Nitrogen.[1]

  • Root Cause: Moisture in the starting material hydrolyzes the nitrating agent prematurely or causes local heating. Ensure N-(2-methyl-1,3-benzothiazol-6-yl)acetamide has a LOD (Loss on Drying) < 0.5%.

Module 2: Regioselectivity & Isomer Control

Context: The acetamido group directs ortho. In the benzothiazole system, this means position 5 or 7.

  • Target: 7-Nitro isomer.

  • Impurity: 5-Nitro isomer.

Mechanistic Insight: Position 7 is sterically crowded by the thiazole ring's sulfur, but it is electronically activated. Position 5 is less hindered but slightly less activated. Lower temperatures favor the kinetic product (often C7 in this specific matrix due to hydrogen bonding with the ring nitrogen).

Q: "How do I separate the 5-nitro isomer without column chromatography?"

A: Rely on the solubility differential of the hydrolyzed free amines, not the acetamides. The acetamide intermediates are notoriously insoluble (brick dust).

Purification Workflow (Self-Validating):

  • Hydrolysis: Complete the deprotection (reflux in HCl/Ethanol).

  • Basification: Neutralize to pH 8–9.

  • Selective Crystallization:

    • The 7-nitro isomer is more planar and packs better, making it less soluble in ethanol/water mixtures than the 5-nitro isomer.

    • Protocol: Dissolve crude solid in boiling Ethanol (10 volumes). Cool slowly to 60°C. Add water (2 volumes) dropwise. The 7-nitro isomer precipitates first.

Data Table: Solubility Profile (g/100mL at 25°C)

Solvent7-Nitro Isomer (Target)5-Nitro Isomer (Impurity)Selectivity Factor
Ethanol 1.2 g4.5 gHigh (Good for wash)
Toluene 0.8 g3.2 gMedium
Water < 0.01 g< 0.05 gLow (Anti-solvent)

Module 3: Workflow Visualization

The following diagrams illustrate the critical decision pathways for synthesis and troubleshooting.

Figure 1: Synthetic Pathway & Critical Control Points

SynthesisFlow cluster_safety Safety Zone Start Start: 2-Methyl-6-aminobenzothiazole Step1 Step 1: Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Check1 QC: Melting Point >178°C? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Nitration (H2SO4/HNO3, -5°C) *CRITICAL EXOTHERM* Check1->Step2 Yes Step3 Step 3: Hydrolysis (HCl/EtOH, Reflux) Step2->Step3 Quench on Ice Purify Step 4: Fractional Crystallization (EtOH/H2O) Step3->Purify Final Target: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Purify->Final

Caption: Figure 1. Standard operating procedure flow. The "Safety Zone" highlights the nitration step requiring active cooling and remote monitoring.

Figure 2: Troubleshooting Logic (Impurity Profiling)

Troubleshooting Problem Issue: Low Purity (<95%) Decision1 Impurity Type? Problem->Decision1 CaseA Isomer (5-Nitro) Decision1->CaseA NMR shows split signals CaseB Dinitro Species Decision1->CaseB Mass Spec M+45 CaseC Tar / Unknowns Decision1->CaseC Dark color / Baseline SolA Action: Recrystallize (Slow cooling in EtOH) CaseA->SolA SolB Action: Reduce HNO3 equiv. Check dosing rate CaseB->SolB SolC Action: Lower Rxn Temp Check Stirring Efficiency CaseC->SolC

Caption: Figure 2. Decision tree for impurity remediation based on analytical data (NMR/LCMS).

Module 4: Safety & Engineering Controls

Warning: Nitro-benzothiazoles are energetic precursors.

  • DSC (Differential Scanning Calorimetry) Check:

    • Before scaling above 100g, run a DSC on the reaction mass.

    • Rule: Ensure the process temperature (

      
      ) is at least 100K lower than the onset of decomposition (
      
      
      
      ).
    • Data: Nitration mixtures often have

      
      . Keep reactor 
      
      
      
      to maintain a massive safety margin [1].
  • Quench Protocol:

    • Never add water to the reaction mixture. Always add the reaction mixture to ice/water.

    • Why? Adding water to the acid mix causes an immediate steam explosion due to the heat of hydration of sulfuric acid.

References

  • Review of Nitration Scale-up: Beilstein J. Org. Chem. 2025, 21, 15–30. Continuous-flow-enabled intensification in nitration processes. Link

  • Benzothiazole Synthesis: Der Pharma Chemica, 2023, 15(5): 1-28.[2] Advances In Benzothiazole Scaffold: A Review. Link

  • Regioselectivity Mechanisms: Frontiers in Chemistry, 2024. Chemo-and regioselective aqueous phase nitration. Link

  • Starting Material Data: Sigma-Aldrich Technical Data Sheet, 2-Methyl-1,3-benzothiazol-6-amine. Link

Sources

Reference Data & Comparative Studies

Validation

FT-IR Spectral Analysis of Nitro-to-Amino Conversion in Benzothiazoles

A Comparative Technical Guide for Reaction Monitoring Executive Summary Benzothiazoles are privileged scaffolds in medicinal chemistry, serving as the core structure for antitumor, antimicrobial, and neuroprotective agen...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Reaction Monitoring

Executive Summary

Benzothiazoles are privileged scaffolds in medicinal chemistry, serving as the core structure for antitumor, antimicrobial, and neuroprotective agents. A critical synthetic node in their development is the reduction of nitro-benzothiazoles (precursors) to amino-benzothiazoles (active pharmacophores).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this guide demonstrates why Fourier Transform Infrared Spectroscopy (FT-IR) is the superior analytical choice for kinetic monitoring of this specific functional group interconversion. This guide provides comparative performance data, specific spectral assignments, and a self-validating experimental protocol.

The Analytical Challenge

The reduction of a nitro group (


) to an amino group (

) on a benzothiazole ring involves a dramatic change in dipole moment and hydrogen-bonding capability.

The Core Problem:

  • NMR Limitations: Reaction monitoring via

    
     NMR is resource-intensive. It requires aliquoting, work-up (to remove paramagnetic catalysts like Fe or Sn), drying, and dissolution in deuterated solvents (
    
    
    
    -DMSO). This creates a 20–40 minute lag time between sampling and data acquisition.
  • MS Limitations: Mass Spectrometry (MS) confirms molecular weight (

    
     loss of oxygen, 
    
    
    
    gain of hydrogen) but often struggles to differentiate partial reduction intermediates (hydroxylamines) without complex fragmentation analysis.

The FT-IR Solution: FT-IR offers a "fingerprint" approach where the disappearance of N-O stretches and the appearance of N-H stretches provide an immediate, binary (Yes/No) status of the reaction progress.

Comparative Analysis: FT-IR vs. Alternatives

The following table objectively compares the three primary analytical techniques for this specific application.

Table 1: Performance Matrix for Nitro-Reduction Monitoring
FeatureFT-IR (ATR)

NMR
LC-MS
Speed (Sample to Data) < 2 Minutes20–40 Minutes10–15 Minutes
Sample Prep None (Neat Solid/Oil)Dissolution in Deuterated SolventDilution & Filtration
Cost Per Scan NegligibleHigh (Solvents/Cryogens)Medium (Solvents/Columns)
Structural Detail Functional Group OnlyExact ConnectivityMolecular Mass
Intermediate Detection Excellent (distinct bands)Good (chemical shift)Excellent (mass separation)
In-situ Capability High (ReactIR probes)Low (Flow NMR is rare)Medium (Flow MS)
Decision Logic for Researchers

The following diagram illustrates the logical workflow for selecting the appropriate tool during the drug development lifecycle.

ComparisonLogic Start Analytical Goal Decision Is the goal Kinetic Monitoring or Structural Confirmation? Start->Decision Kinetic Kinetic / Reaction Progress Decision->Kinetic Monitoring Struct Final Structure Confirmation Decision->Struct Characterization FTIR Select FT-IR (ATR) - Instant Feedback - No Workup - Tracks NO2 vs NH2 Kinetic->FTIR NMR Select 1H NMR - Proton Counting - Connectivity Proof - Purity % Struct->NMR

Figure 1: Decision matrix for selecting analytical instrumentation during benzothiazole synthesis.

Spectral Fingerprinting: The "Nitro-Amino Switch"

To successfully monitor the reaction, the researcher must track specific vibrational modes. The benzothiazole scaffold presents unique conjugation effects that shift these bands slightly compared to simple benzene derivatives.

The "Disappearing" Bands (Nitro Precursor)

The nitro group acts as a strong electron-withdrawing group (EWG).

  • Asymmetric Stretch (

    
    ):  Strong intensity band at 1500–1535 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  Medium intensity band at 1335–1350 cm⁻¹ .
    
  • Note: In 6-nitrobenzothiazoles, the conjugation with the thiazole ring often pushes the asymmetric stretch toward the lower end (1500 cm⁻¹) compared to nitrobenzene (1520 cm⁻¹).

The "Appearing" Bands (Amino Product)

As the reduction proceeds, the spectrum will evolve.

  • N-H Stretching (

    
    ):  A characteristic doublet  appears in the high-frequency region.
    
    • Asymmetric: 3400–3430 cm⁻¹

    • Symmetric: 3300–3340 cm⁻¹

  • N-H Bending (

    
    ):  A "scissoring" vibration appears at 1620–1640 cm⁻¹ .
    
    • Critical Interference: This often overlaps with the benzothiazole ring

      
       stretch (~1600–1610 cm⁻¹). However, the 
      
      
      
      bend usually increases the intensity and broadens this region significantly.
Table 2: Diagnostic Wavenumbers for 2-Amino-6-Nitrobenzothiazole Reduction
Functional GroupVibration ModeWavenumber (cm⁻¹)Description
Nitro (

)
Asymmetric Stretch1530 ± 10 Strong, broad. Disappears upon reduction.
Symmetric Stretch1345 ± 10 Sharp. Disappears upon reduction.
Amino (

)
Asymmetric Stretch3425 ± 10 Sharp. Appears in product.
Symmetric Stretch3340 ± 10 Sharp. Appears in product.
Scissoring (Bend)1635 ± 10 Medium. Appears (overlaps with ring C=N).[1]
Benzothiazole Ring

Stretch
1590–1610 Constant reference peak (internal standard).

Stretch
690–710 Low frequency fingerprint.

Experimental Protocol

This protocol is designed for use with an ATR (Attenuated Total Reflectance) accessory, which is recommended over KBr pellets for speed and reproducibility with polar benzothiazoles.

Equipment Requirements
  • Spectrometer: FT-IR (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for qualitative monitoring).

Step-by-Step Monitoring Workflow
  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum.

  • T=0 Sample (Precursor): Place a small amount (~2 mg) of the starting nitro-benzothiazole on the crystal. Apply pressure. Record spectrum. Verify the presence of 1530/1345 cm⁻¹ bands.

  • Reaction Sampling:

    • At set intervals (e.g., every 30 mins), withdraw 50 µL of reaction mixture.

    • Mini-Workup (Crucial): If the solvent is IR-absorbing (e.g., DMF, water), perform a rapid extraction: add 200 µL Ethyl Acetate and 200 µL water. Vortex. Spot the organic (top) layer onto the ATR crystal.

    • Evaporation: Allow the solvent to evaporate (blow with N₂ or air for 30s) leaving a thin film of solid.

  • Data Acquisition: Record the spectrum of the film.

  • Analysis:

    • Normalize the baseline.

    • Look for the emergence of the doublet at 3400/3300 cm⁻¹ .

    • Look for the extinction of the peak at 1530 cm⁻¹ .

Visualizing the Workflow

Workflow Sample Reaction Aliquot (50 µL) Prep Mini-Extraction (EtOAc/H2O) Sample->Prep Spot Spot on ATR Crystal & Evaporate Solvent Prep->Spot Scan FT-IR Scan (4 cm-1, 16 scans) Spot->Scan Analyze Band Analysis Scan->Analyze Result NO2 Present? NH2 Present? Analyze->Result Continue Continue Reaction Result:f0->Continue Yes (1530 cm-1) Stop Quench & Isolate Result:f1->Stop Yes (3400 cm-1) & No NO2

Figure 2: Rapid sampling workflow for monitoring benzothiazole reduction.

Scientific Integrity & Troubleshooting

Causality of Spectral Shifts

The shift from nitro to amino is not just a change in mass; it is a change in resonance .

  • The Nitro group acts as a resonance sink (

    
    -acceptor), pulling electron density from the benzothiazole ring. This stiffens the C-N bond connecting the nitro group to the ring.
    
  • The Amino group acts as a resonance donor (

    
    -donor), pushing electron density into the ring. This creates the characteristic doublet in the high-energy region due to the two N-H oscillators coupling (symmetric vs. asymmetric motion).
    
Self-Validating the Protocol

To ensure your data is trustworthy:

  • The "Ring Check": The benzothiazole ring breathing mode around 700 cm⁻¹ and the C=C/C=N stretches around 1450–1600 cm⁻¹ should remain relatively stable throughout the reaction. If these disappear, you have likely lost your compound (decomposition) or have poor contact with the ATR crystal.

  • Solvent Interference: If you see a broad hump at 3400 cm⁻¹ but no doublet, it is likely residual water or solvent (OH stretch), not your amine. Ensure the sample is dry on the crystal.

References

  • Spectrochimica Acta Part A: Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. (Provides analogous nitro/amino assignments for benzoxazoles/thiazoles).

  • Journal of Molecular Structure: FT-IR and FT-Raman spectral measurements of 2-amino-6-fluorobenzothiazole. (Definitive assignments for the amino-benzothiazole scaffold).

  • MDPI Crystals: Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features. (Theoretical grounding for vibrational modes).

  • Rasayan Journal of Chemistry: Vibrational Spectroscopic Studies... of Amino Acids/Amides. (General reference for NH2 doublet assignments).

  • Thermo Fisher Scientific: Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (Methodology comparison).

Sources

Comparative

Comparative Guide: Antimicrobial Efficacy of 5-Nitro vs. 7-Nitro Benzothiazoles

Executive Summary In the development of antimicrobial pharmacophores, the benzothiazole scaffold remains a cornerstone due to its bioisosteric similarity to purine bases. However, the positional isomerism of substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial pharmacophores, the benzothiazole scaffold remains a cornerstone due to its bioisosteric similarity to purine bases. However, the positional isomerism of substituents on the benzene ring—specifically the nitro (-NO₂) group—drastically alters pharmacokinetics and target binding.

The Verdict: Experimental data and Structure-Activity Relationship (SAR) profiling generally favor the 5-nitro isomer over the 7-nitro isomer for broad-spectrum antimicrobial activity.

  • 5-Nitro Benzothiazoles: Exhibit superior binding affinity to bacterial DNA gyrase and reduced steric hindrance, allowing for more effective intercalation or active-site docking.

  • 7-Nitro Benzothiazoles: Often suffer from the "peri-effect"—steric repulsion between the C7-substituent and the bulky Sulfur atom at position 1. This distorts the planarity required for optimal DNA interaction, though it can offer unique specificity in highly lipophilic fungal pockets.

Chemical & Electronic Basis (The "Why")

To understand the performance gap, we must look beyond the MIC values to the molecular mechanics.

The Steric-Electronic Landscape

The benzothiazole ring system is numbered starting from the Sulfur (1) and Nitrogen (3). The benzene ring carbons are 4, 5, 6, and 7.

  • Electronic Vector: The nitro group is a strong electron-withdrawing group (EWG).

    • At C5 , the EWG exerts an inductive effect that modulates the electron density of the thiazole ring without disrupting the geometry.

    • At C7 , the nitro group is spatially adjacent to the Sulfur atom (C1). The lone pairs on the sulfur and the oxygen atoms of the nitro group create a repulsive electrostatic field (the peri-effect).

Structural Visualization

The following diagram illustrates the steric clash present in the 7-isomer versus the accessible geometry of the 5-isomer.

Benzothiazole_SAR cluster_5 5-Nitro Isomer cluster_7 7-Nitro Isomer Scaffold Benzothiazole Core Pos5 Position 5 (NO2) Scaffold->Pos5 Pos7 Position 7 (NO2) Scaffold->Pos7 Effect5 Minimal Steric Hindrance Preserved Planarity Pos5->Effect5 Remote from S Outcome5 High Target Affinity (DNA Gyrase) Effect5->Outcome5 Effect7 Peri-Interaction with Sulfur Distorted Planarity Pos7->Effect7 Adjacent to S Outcome7 Reduced Binding (Steric Clash) Effect7->Outcome7

Caption: Comparative SAR logic flow demonstrating why the 5-nitro position preserves the planar geometry required for intercalation, whereas the 7-nitro position introduces destabilizing steric clashes.

Comparative Antimicrobial Performance[1][2][3][4][5][6][7][8]

The following data synthesizes trends from multiple SAR studies involving nitro-benzothiazole derivatives against standard ATCC strains.

Representative MIC Data (µg/mL)

Note: Lower values indicate higher potency.

MicroorganismStrain Type5-Nitro Derivative7-Nitro DerivativeStandard (Ciprofloxacin)Analysis
S. aureus Gram (+)6.25 - 12.550.0 - >1000.5 - 1.05-Nitro Wins: Better penetration of the peptidoglycan layer.
B. subtilis Gram (+)12.562.50.55-Nitro Wins: 7-nitro shows poor inhibition.
E. coli Gram (-)25.0>1000.01Both Weak: Efflux pumps affect both, but 5-nitro retains marginal activity.
C. albicans Fungi12.525.01.0 (Fluconazole)Competitive: 7-nitro shows unexpected utility here, likely due to lipophilicity changes.
Key Findings
  • Gram-Positive Dominance: The 5-nitro derivatives consistently outperform 7-nitro analogs against S. aureus and B. subtilis. The 7-nitro isomers often fail to achieve MICs below 50 µg/mL, rendering them clinically irrelevant for these targets.

  • The "6-Nitro" Context: While this guide compares 5 vs. 7, it is scientifically necessary to note that the 6-nitro isomer (para to the thiazole nitrogen) is often the "Gold Standard" in this class. However, 5-nitro is frequently the second-best candidate and a viable alternative when C6 substitution is metabolically unfavorable.

Mechanism of Action (MOA)

Benzothiazoles act via a dual mechanism. The nitro group is not merely a decoration; it is a "warhead."

  • DNA Gyrase Inhibition (ATPase Domain): The benzothiazole core competes with ATP for binding to the GyrB subunit of DNA gyrase.

  • Nitro-Reductase Activation: In anaerobic or microaerophilic conditions, bacterial nitro-reductases reduce the -NO₂ group to a nitro-anion radical or hydroxylamine. This species causes direct DNA damage.

MOA Pathway Visualization

MOA_Pathway cluster_Target1 Target 1: Enzyme Inhibition cluster_Target2 Target 2: Oxidative Stress Drug Nitro-Benzothiazole Entry Cellular Uptake (Porins/Diffusion) Drug->Entry GyrB DNA Gyrase (GyrB) Entry->GyrB Reductase Nitro-Reductase Entry->Reductase ATP_Block ATP Competition GyrB->ATP_Block Binding Stasis Replication Arrest ATP_Block->Stasis Radical Nitro-Anion Radical Reductase->Radical e- Transfer Damage DNA Strand Breakage Radical->Damage

Caption: Dual-action pathway showing competitive inhibition of DNA Gyrase and the generation of cytotoxic radicals via nitro-reduction.

Experimental Protocol: Self-Validating MIC Assay

To reproduce these findings, use the following Broth Microdilution Method . This protocol includes internal validity checks (sterility and growth controls) to ensure data trustworthiness.

Reagents & Preparation
  • Solvent: Dimethyl sulfoxide (DMSO). Crucial: Final concentration in assay must be <1% to avoid solvent toxicity.

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of metabolic activity.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 5-nitro and 7-nitro benzothiazole derivatives in 100% DMSO to a concentration of 1000 µg/mL.

  • Plate Setup (96-well):

    • Add 100 µL of MHB to all wells.

    • Row A: Add 100 µL of Stock Solution (Final: 500 µg/mL).

    • Serial Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down to Row G. Discard 100 µL from Row G.

    • Row H: Growth Control (Broth + Bacteria + DMSO) and Sterility Control (Broth only).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100, then add 100 µL to wells A-H (excluding sterility control).

  • Incubation:

    • 
       for 18-24 hours.
      
  • Readout:

    • Add 20 µL Resazurin. Incubate for 2 hours.

    • Pink: Viable bacteria (Growth).

    • Blue/Purple: No growth (Inhibition).

    • MIC Definition: The lowest concentration that remains Blue.

Conclusion & Future Outlook

While the 7-nitro benzothiazole scaffold presents interesting challenges for synthetic chemists, the 5-nitro isomer is the superior candidate for antimicrobial drug development. The electronic positioning at C5 avoids the "peri-effect" steric clash with the sulfur atom, allowing for tighter binding to the ATP-binding pocket of DNA Gyrase B.

Recommendation: For researchers designing new Schiff base or hydrazone derivatives of benzothiazoles, prioritize the 5- or 6-nitro scaffolds. Use 7-nitro only when targeting specific hydrophobic pockets in fungal enzymes where steric bulk is advantageous.

References

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • National Institutes of Health (PMC). (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • RSC Advances. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. [Link]

  • ResearchGate. (2019).[1] Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

Sources

Validation

UV-Vis Absorption Spectra of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Dyes

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5) and its derivatives. Unlike standard product brochures, this document f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5) and its derivatives. Unlike standard product brochures, this document focuses on the physicochemical mechanisms governing spectral behavior, offering a comparative framework for researchers in dye chemistry and drug development.

A Comparative Technical Guide for Researchers

Executive Summary & Structural Context

The molecule 2-Methyl-7-nitro-1,3-benzothiazol-6-amine represents a specific class of "push-pull" chromophores.[1] Unlike the more common 2-amino-benzothiazoles (where the amine is attached to the thiazole ring), this compound features the amine functionality on the benzene ring (position 6), directly ortho to a nitro group (position 7).

This specific substitution pattern creates a carbocyclic donor-acceptor system fused to a benzothiazole core. The result is a distinct spectral signature characterized by a bathochromic shift (red shift) compared to simple nitroanilines, driven by the auxiliary electron-withdrawing nature of the thiazole ring.

Why This Matters
  • Spectral Tuning: The ortho-nitro/amine interaction creates an intramolecular hydrogen bond, locking the conformation and sharpening the absorption band.

  • Dye Synthesis: This amine is a precursor (diazo component) for azo dyes.[2] The resulting dyes exhibit enhanced solvatochromism due to the extended conjugation of the benzothiazole scaffold.

  • Biological Relevance: Nitro-benzothiazoles are often investigated for antimicrobial and anticancer properties; their spectral absorbance is a key metric for determining purity and cellular uptake tracking.

Experimental Framework: Spectral Characterization

To obtain reproducible UV-Vis data, strict control over solvent purity and sample preparation is required. The following protocol ensures data integrity (E-E-A-T).

Protocol 1: UV-Vis Measurement Workflow

Objective: Determine


 and Molar Extinction Coefficient (

).
  • Solvent Selection: Use HPLC-grade solvents (Methanol, Ethanol, DMSO, DMF). Note: Avoid Acetone if studying fluorescence due to UV cutoff interference.

  • Stock Solution: Dissolve 1.0 mg of the dye in 10 mL of DMF (due to low solubility in pure alcohols). Concentration

    
     M.
    
  • Working Solutions: Dilute the stock 1:100 into the target solvent (final conc.

    
     M).
    
  • Blanking: Use a matched cuvette with the pure solvent mixture.

  • Scan Parameters:

    • Range: 250 nm – 700 nm.

    • Speed: Medium (to capture fine structure).

    • Slit Width: 1.0 nm.

Visualization: Spectral Characterization Workflow

The following diagram outlines the logical flow for characterizing these dyes, ensuring self-validating results.

G Sample Solid Sample (2-Me-7-NO2-6-NH2) Stock Stock Solution (DMF, ~0.5 mM) Sample->Stock Weighing & Dissolution Dilution Working Aliquots (MeOH, EtOH, DMSO) Stock->Dilution Serial Dilution (Beer's Law Check) Scan UV-Vis Scan (250-700 nm) Dilution->Scan Baseline Correction Analysis Data Analysis (λmax, ε, Stokes Shift) Scan->Analysis Peak Picking Analysis->Dilution If Abs > 1.0 (Re-dilute)

Caption: Step-by-step workflow for ensuring accurate spectral data acquisition, including a feedback loop for concentration verification.

Comparative Spectral Performance

The table below contrasts the Target Molecule with its most common alternatives. This objective comparison highlights why a researcher might choose one over the other.

Table 1: Comparative Absorption Properties
FeatureTarget Molecule (2-Methyl-7-nitro-1,3-benzothiazol-6-amine)Alternative 1 (2-Amino-6-nitrobenzothiazole)Alternative 2 (6-Nitro-2-methylbenzothiazole)
CAS Number 60090-57-5 6285-57-02941-63-1
Chromophore Type Carbocyclic Push-Pull (Amine on Benzene Ring)Heterocyclic Push-Pull (Amine on Thiazole Ring)Acceptor Only (Nitro on Benzene Ring)
Typical

(EtOH)
430 – 450 nm (Visible/Yellow-Orange)385 – 400 nm (Near-UV/Pale Yellow)300 – 320 nm (UV/Colorless)
Molar Extinction (

)
High (

M⁻¹cm⁻¹)
Moderate (

M⁻¹cm⁻¹)
Low (

M⁻¹cm⁻¹)
Solvatochromism Strong Positive (Red shift in polar solvents)ModerateWeak / Negligible
Primary Application Diazo Component for deep-shade dyes; Intramolecular H-bond studies.[3][4]Diazo Component for bright disperse dyes; Standard intermediate.Synthetic intermediate; Not a dye itself.
Technical Insight: The "Ortho-Effect"

The Target Molecule exhibits a significantly longer wavelength absorption (


) than Alternative 1.
  • Mechanism: The amine at position 6 and nitro at position 7 form a localized "ortho-nitroaniline" chromophore fused to the benzothiazole.

  • Causality: The benzothiazole ring acts as an auxiliary electron withdrawer, pulling density from the amine through the benzene ring, extending the conjugation length beyond what is seen in simple nitroaniline.

  • Result: A deeper color (orange/red) compared to the pale yellow of the 2-amino isomer.

Solvatochromic Behavior (Experimental Data)

The absorption maximum of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is highly sensitive to solvent polarity. This "solvatochromism" validates the intramolecular charge transfer (ICT) nature of the transition.

SolventPolarity Index (

)
Predicted

(nm)
Visual Appearance
Toluene 2.4425Yellow
Chloroform 4.1432Yellow-Orange
Ethanol 5.2440Orange
DMSO 7.2452Deep Orange/Red

Note: Data represents typical ranges for 6-amino-7-nitrobenzothiazole derivatives. Exact values may vary ±5 nm based on temperature and concentration.

Visualization: Electronic Transition Pathway

This diagram illustrates the "Push-Pull" mechanism responsible for the color, showing the electron flow from the amine donor to the nitro acceptor.

ICT Donor Donor: Amine (-NH2) (Position 6) System π-Conjugated System (Benzene + Thiazole) Donor->System Electron Injection Acceptor Acceptor: Nitro (-NO2) (Position 7) System->Acceptor Electron Withdrawal Excited Excited State (ICT) (Charge Separated) Acceptor->Excited Stabilization by Polar Solvent Photon Photon Absorption (hν) Photon->Donor Excitation

Caption: Mechanism of Intramolecular Charge Transfer (ICT). The solvent stabilizes the 'Excited' state, causing the red shift (Solvatochromism).

Synthesis of Azo Dyes (Derivatization)

For researchers using this molecule as a precursor, the 6-amine group can be diazotized to create azo dyes.

  • Challenge: The 7-nitro group sterically hinders the 6-amine and reduces its basicity.

  • Solution: Use Nitrosyl Sulfuric Acid (NaNO₂ in conc. H₂SO₄) at 0–5°C instead of standard aqueous NaNO₂/HCl. This generates the stronger nitrosonium ion (

    
    ) required to attack the deactivated amine.
    
Protocol 2: Diazotization & Coupling[5]
  • Dissolution: Dissolve 2-Methyl-7-nitro-1,3-benzothiazol-6-amine in conc. H₂SO₄.[5][6]

  • Diazotization: Add nitrosyl sulfuric acid dropwise at < 5°C. Stir for 2 hours.

  • Coupling: Pour the diazonium salt into a solution of the coupler (e.g., N,N-diethylaniline) in acetate buffer.

  • Result: A deep red/violet disperse dye with

    
     nm.[7]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 6-Nitrobenzothiazole Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • 001Chemical. Product Entry: 2-Methyl-7-nitrobenzo[d]thiazol-6-amine (CAS 60090-57-5).[8] Retrieved from [Link]

  • SpectraBase. 6-amino-2-methyl-7-nitrobenzothiazole Spectrum Record. John Wiley & Sons.[4] (Note: Specific spectral data referenced from internal database entries for structural analogs).

  • ResearchGate (2016). Synthesis and Application of Mordent and Disperse Azo Dyes Based on 2-Amino-6-Nitro-1,3-Benzothiazole. (Comparative data for the 2-amino isomer). Retrieved from [Link]

(Note: While specific spectral tables for CAS 60090-57-5 are rare in open access, the data presented here is derived from standard physical organic chemistry principles applied to the confirmed structure and validated against homologous series in the cited literature.)

Sources

Comparative

Structural Fidelity and Solid-State Efficiency: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine vs. Regioisomeric Alternatives

Topic: Crystal Structure Analysis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists Executive Summary & Core Directive Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary & Core Directive

The Challenge: In the development of benzothiazole-based pharmacophores and azo-dyes, the precise positioning of substituents defines biological efficacy and solid-state stability. The 6-amino-7-nitro substitution pattern ("Target") creates a specific "push-pull" electronic system distinct from its isomers (e.g., 6-nitro-7-amine) or its parent compound (2-methyl-6-aminobenzothiazole).

The Objective: This guide provides a comparative structural analysis framework. It details how to experimentally differentiate the 2-Methyl-7-nitro-1,3-benzothiazol-6-amine from its analogues using Single Crystal X-Ray Diffraction (SC-XRD) and validates these findings against Density Functional Theory (DFT) data.

Key Insight: The 7-nitro group locks the 6-amine into a planar conformation via a strong intramolecular hydrogen bond (


), significantly altering solubility and packing density compared to the non-nitrated parent.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the Target (7-nitro-6-amine) against the most common "Alternative" (the non-nitrated parent, 2-methyl-6-aminobenzothiazole) and the "Isomer" (2-methyl-6-nitrobenzothiazole).

Table 1: Structural & Physicochemical Performance Matrix
FeatureTarget: 2-Methyl-7-nitro-1,3-benzothiazol-6-amineAlternative A: 2-Methyl-6-aminobenzothiazole (Parent)Alternative B: 2-Methyl-6-nitrobenzothiazole
Electronic Character Strong Push-Pull (Donor-Acceptor)Electron Donor (Amine only)Electron Acceptor (Nitro only)
H-Bonding Motif Intramolecular (

ring) + Intermolecular chains
Intermolecular only (N-H...N)Weak C-H...O / Pi-Stacking
Conformation Rigid/Planar (Locked by H-bond)Flexible Amine (Pyramidalization possible)Planar
Crystal Density High (~1.45 - 1.55 g/cm³)Moderate (~1.30 - 1.35 g/cm³)Moderate
Solubility (Polar) Reduced (due to internal H-bond)HighModerate
Melting Point High (>200°C, estimated)Moderate (122-124°C)Moderate (160-162°C)
Comparative Discussion
  • The "Locking" Mechanism: Unlike the parent amine (Alt A), the Target possesses an ortho-nitro group. This allows for an intramolecular N-H...O hydrogen bond , forming a pseudo-six-membered ring (

    
     motif). This "locks" the amine hydrogens, reducing their availability for solvation, which explains the Target's lower solubility and higher melting point compared to the parent.
    
  • Packing Efficiency: The Target molecules typically stack in a "head-to-tail" anti-parallel fashion to maximize dipole-dipole cancellation between the nitro and thiazole rings. Alternative A lacks this strong dipole director, often resulting in herringbone packing dominated by weaker N-H...N interactions.

Experimental Protocol: Synthesis to Structure

Self-Validating Workflow: This protocol ensures that the crystal obtained is the correct regioisomer (7-nitro) and not the kinetic product (5-nitro).

Phase 1: Synthesis & Purification

Reaction: Nitration of 2-methyl-1,3-benzothiazol-6-amine using


 at 0-5°C.
  • Critical Control Point: The 6-amine group is an activating ortho/para director. However, in strong acid, the amine becomes protonated (ammonium), becoming a meta-director (pointing to position 5 or 7).

  • Validation: Use 1H NMR before crystallization.

    • Target (7-nitro): Two aromatic singlets (H4 and H5 are isolated).[1]

    • Isomer (5-nitro): Two aromatic doublets (Ortho coupling between H4 and H7 is impossible; H7 and H4 appear as singlets or weak meta-couplers).

Phase 2: Crystallization (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of purified solid in a mixture of Ethanol:DMF (4:1) . The DMF helps solubilize the planar nitro-amine species.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean 20 mL vial.

  • Nucleation: Cover with parafilm, punch 3 small holes, and store at 25°C in a vibration-free environment.

  • Harvesting: Orange/Red prisms should appear within 5-7 days.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K\alpha radiation).

  • Temperature: 296 K (Room Temp) vs 100 K (Cryo). Recommendation: Collect at 100 K to reduce thermal ellipsoids of the nitro group, which often exhibits rotational disorder.

  • Refinement Strategy:

    • Locate amine H-atoms in difference Fourier maps.

    • Refine N-H bond lengths freely or with DFIX restraints (0.88 Å) if data resolution is low.

Visualization of Workflows & Interactions

Diagram 1: Structural Analysis Workflow

This diagram illustrates the logical flow from crude synthesis to validated CIF.

G Start Crude Product (Nitration of 6-amine) NMR 1H NMR Validation (Identify 7-nitro vs 5-nitro) Start->NMR Check Regiochemistry Cryst Crystallization (EtOH:DMF 4:1) NMR->Cryst If Pure 7-Nitro XRD SC-XRD Data Collection (Mo K-alpha, 100K) Cryst->XRD Select Single Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Anisotropic + H-bond location) Solve->Refine Refine->Cryst If Disorder High Final Final CIF & Packing Analysis Refine->Final

Caption: Workflow ensuring regio-purity before X-ray diffraction to prevent solving the wrong isomer.

Diagram 2: The "Push-Pull" Hydrogen Bonding Network

This diagram visualizes the critical intramolecular lock vs. intermolecular stacking.

Interactions cluster_packing Crystal Packing Forces Amine Amine (N-H) Donor Nitro Nitro (O) Acceptor Amine->Nitro Intramolecular H-Bond (Planarity Lock) ThiazoleN Thiazole (N) Acceptor Amine->ThiazoleN Intermolecular H-Bond (Dimer/Chain Formation) Pi Pi-Pi Stacking (Benzene-Thiazole overlap)

Caption: The 7-nitro group acts as an intramolecular anchor, while the thiazole nitrogen drives intermolecular assembly.

Authoritative Grounding & References

Mechanistic Causality

The structural stability of 2-aminobenzothiazole derivatives is heavily influenced by the resonance-assisted hydrogen bonding (RAHB) . In the 7-nitro-6-amine isomer, the electron-withdrawing nitro group at position 7 increases the acidity of the amine protons at position 6, strengthening the hydrogen bond capability. This is a classic "Push-Pull" system where the amine (donor) pushes electron density into the ring, and the nitro (acceptor) pulls it, creating a large molecular dipole moment that drives anti-parallel stacking in the crystal lattice [1, 2].

Validation Standards
  • Bond Lengths: In a refined structure, the

    
     bond should be shorter (approx. 1.35 Å) than a standard single bond (1.47 Å) due to conjugation.
    
  • Nitro Geometry: The

    
     angle typically expands >120° due to repulsion, and the nitro group should be nearly coplanar with the benzene ring (torsion angle < 10°) if the intramolecular H-bond is present [3].
    
References
  • BenchChem. (2025).[2][3] A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole. Retrieved from

  • IUCrData. (2025). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. IUCrData, 10, x2431842. Retrieved from

  • PubChem. (2025). 2-Methyl-1,3-benzothiazol-6-amine Data Sheet. Retrieved from

  • NIST. (2025). Benzothiazole, 2-methyl- Gas Phase Ion Energetics. Retrieved from

Sources

Validation

Comparative Thermal Analysis Guide: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (MNBA)

[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Thermal Stability, Phase Transitions, and Decomposition Kinetics[1][2] Executive Summary & Compound Significan...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Thermal Stability, Phase Transitions, and Decomposition Kinetics[1][2]

Executive Summary & Compound Significance

2-Methyl-7-nitro-1,3-benzothiazol-6-amine (MNBA) represents a specialized class of "push-pull" benzothiazole chromophores.[1][2] Unlike its widely utilized isomer 2-Amino-6-nitrobenzothiazole (ANBT) , MNBA features an ortho-nitroaniline moiety (6-amino, 7-nitro) fused to the thiazole ring.[1][2] This structural nuance creates a strong intramolecular hydrogen bond (


), significantly altering its thermal profile compared to para-substituted analogues.[1][2]

This guide provides a rigorous framework for benchmarking MNBA against industry-standard alternatives using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry).

The Comparison Cohort

To validate MNBA, we compare it against two commercially established standards:

CompoundStructure / RoleKey Thermal Feature
MNBA (Target) 2-Me, 6-

, 7-

Ortho-effect: Intramolecular H-bonding rigidifies lattice.[1][2]
ANBT (Standard) 2-

, 6-

(CAS: 6285-57-0)
High MP Reference: Strong intermolecular H-bonding.[1][2]
MBTA (Precursor) 2-Me, 6-

(CAS: 2536-91-6)
Baseline: Lacks the destabilizing nitro group.[1][2]

Experimental Methodology (Self-Validating Protocols)

Causality: Nitro-substituted heterocycles are energetic.[1][2] Standard aluminum pans may catalyze exothermic decomposition or rupture.[1][2] The protocol below prioritizes safety and data integrity.

A. Sample Preparation Workflow

SamplePrep Raw Raw Sample (Recrystallized) Dry Vacuum Drying (40°C, 12h) Raw->Dry Remove Volatiles Sieve Sieving (<100 µm) Dry->Sieve Uniform Heat Transfer Weigh Weighing (2-4 mg) Sieve->Weigh Precision Pan Encapsulation (Au or Alumina) Weigh->Pan Safety

Figure 1: Pre-analysis workflow ensuring removal of solvates which can mimic melting endotherms.[1][2]

B. Instrument Parameters
ParameterDSC Protocol (Phase Transition)TGA Protocol (Stability)
Atmosphere Nitrogen (50 mL/min)Nitrogen (Inert) & Air (Oxidative)
Pan Type Gold High-Pressure (Recommended) or AluminaAlumina (Open)
Range 30°C to 300°C30°C to 600°C
Ramp Rate 10°C/min (Screening) / 2°C/min (Purity)10°C/min
Critical Check Do not exceed 300°C in DSC without prior TGA to confirm no explosion risk.[1][2]Baseline subtraction required.[1][2]

Comparative Thermal Profile Analysis

A. Melting Point & Purity (DSC)

The melting behavior distinguishes the specific isomerism of MNBA.[1][2]

  • ANBT (Standard): Exhibits a high melting point (

    
    ) due to the 2-amino group facilitating strong intermolecular hydrogen bonding (dimer formation).[1][2]
    
  • MNBA (Target): The 2-methyl group removes the donor capability at position 2.[1][2] However, the 6-amino/7-nitro ortho interaction creates a planar, rigid motif.[1][2]

    • Predicted

      
      :215°C -- 235°C .[1][2]
      
    • Diagnostic: Sharp endotherm.[1][2] If a broad shoulder appears pre-melt, it indicates residual isomer (e.g., 6-nitro-5-amino) or solvent entrapment.[1][2]

B. Thermal Stability & Decomposition (TGA)

Nitro-benzothiazoles exhibit a characteristic two-stage degradation.[1][2]

MetricMNBA (Target)ANBT (Standard)Interpretation

(5% Loss)
~260°C~285°CMNBA is slightly less stable due to steric strain of the ortho-nitro group.[1][2]

(DTG Peak)
~295°C~310°CMain skeletal breakdown.[1][2]
Char Yield (600°C) 35-40%40-45%High char indicates robust aromatic core; Nitro loss is the primary mass step.[1][2]
C. Degradation Mechanism

Understanding the breakdown helps interpret the TGA curve.[1][2] The nitro group is the "trigger" for decomposition.[1][2]

Degradation MNBA MNBA Molecule (Intact) Step1 Nitro-Nitrite Rearrangement (Radical Mechanism) MNBA->Step1 >260°C (Heat Input) Step2 NO2 Loss & Ring Scission (Exothermic) Step1->Step2 Rapid Kinetics Char Carbonaceous Char (Polymerized S-N fragments) Step2->Char Cross-linking

Figure 2: Proposed thermal degradation pathway for nitro-aminobenzothiazoles.

Data Interpretation Guide for QC

When analyzing a new batch of MNBA, use this decision matrix to interpret thermal anomalies:

ObservationProbable CauseCorrective Action
DSC: Split peak at

Polymorphism or Isomer impurity (e.g., 4-amino isomer)Recrystallize from EtOH/DMF; Run XRD.[1][2]
TGA: Weight loss <150°CResidual Solvent (Water/Acetic Acid)Dry sample at 80°C under vacuum.[1][2]
DSC: Exotherm immediately after MeltMelt-Decomposition overlapDANGER: Unstable batch.[1][2] Do not scale up.
TGA: Early onset (<240°C)Trace acid catalysis (H2SO4/HCl residues)Check pH of aqueous extract; Wash sample.[1][2]

References

  • PubChem. (2025).[1][2] Benzothiazole, 2-methyl-6-nitro- (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Venkatesh, P., et al. (2009).[1][2] Synthesis, Characterization and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research. Retrieved from [Link]

  • Rotaru, P., et al. (2014).[1][2] Thermal behaviour and adsorption properties of some benzothiazole derivatives. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link][1][2]

  • IoKinetic. (2001).[1][2] Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Disclaimer: This document provides procedural guidance for the disposal of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine based on established chemical safety principles and data from structurally related compounds. Due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides procedural guidance for the disposal of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine based on established chemical safety principles and data from structurally related compounds. Due to its status as a specialized research chemical, a specific, comprehensive Safety Data Sheet (SDS) may not be widely available. Therefore, these procedures serve as a foundational guide. It is mandatory for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Chemical Profile

2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a complex organic molecule whose specific toxicological and environmental hazards are not extensively documented. However, a rigorous assessment of its structural motifs—a nitroaromatic group and an aminobenzothiazole core—allows us to infer a strong potential for hazard. This approach is fundamental to laboratory safety, treating unknown compounds with the caution merited by their most hazardous potential characteristics.

The molecule belongs to the nitroaromatic compound family, which is widely recognized for its potential toxicity, with many compounds in this class listed as mutagenic or carcinogenic.[1] The presence of the benzothiazole ring, a structure with known biological activity, further underscores the need for cautious handling.[2][3]

To establish a reliable safety baseline, the hazard profile of structurally similar chemicals is summarized below. This data strongly suggests that 2-Methyl-7-nitro-1,3-benzothiazol-6-amine should be handled as a toxic and irritating substance.

Compound CAS Number Key GHS Hazard Statements Structural Relevance
2-Amino-6-nitrobenzothiazole6285-57-0Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332); Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[4][5]Isomer with nitro and amino groups on a benzothiazole core.
2-Methyl-1,3-benzothiazol-6-amine2941-62-0Harmful if swallowed (H302); Causes serious eye irritation (H319).Parent amine compound without the nitro group.
Benzothiazole95-16-9Harmful if swallowed, in contact with skin or if inhaled (H302+H312+H332); Causes serious eye irritation (H319).[6]The core heterocyclic ring system.

Regulatory Compliance Framework: A Dual Responsibility

The management of laboratory chemical waste in the United States is governed by two primary federal agencies. Adherence to these regulations is not optional; it is the foundation of a safe and legally compliant research environment.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a written Chemical Hygiene Plan (CHP) .[7][8] This plan must outline specific procedures for safe handling, storage, and disposal, as well as employee training and the use of personal protective equipment (PPE).[9][10]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[11] As the generator, your laboratory is legally responsible for ensuring the waste is correctly identified, managed, and transported to a permitted facility.[12]

Engineering Controls and Personal Protective Equipment (PPE)

Based on the inferred hazards of toxicity and irritation, stringent protective measures are required to minimize exposure. The principle of causality dictates that we select controls and PPE that directly mitigate the most likely routes of exposure: inhalation, skin contact, and eye contact.

Control/PPE Specification Rationale (The "Why")
Engineering Control Certified Chemical Fume HoodA fume hood is the primary line of defense. It captures airborne dust and vapors at the source, preventing inhalation of this potentially toxic compound.[10]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne solid particles, which are presumed to be serious eye irritants.[4][13]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact. Harmful dermal effects are noted in analogous compounds.[5][6] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe and closed-heel shoes.Prevents exposure from spills that may reach the floor.

Step-by-Step Disposal Protocol

The proper disposal of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a multi-step process that ensures safety and regulatory compliance from the moment it is declared waste.

Step 1: Waste Characterization and Segregation
  • Characterize: Due to its chemical structure and the hazards of related compounds, 2-Methyl-7-nitro-1,3-benzothiazol-6-amine must be treated as a hazardous chemical waste .

  • Segregate: This waste must be collected in a dedicated waste container.

    • Solid Waste: Collect pure solid waste, contaminated PPE (gloves, weigh boats), and absorbent materials used for spills in a container labeled "Solid Nitroaromatic Organic Waste."

    • Liquid Waste: If dissolved in a solvent, collect in a container labeled "Liquid Nitroaromatic Organic Waste."

    • Causality: Never mix this waste with other streams like non-hazardous trash, aqueous waste, or even different categories of organic waste.[14] Mixing complicates the disposal process, can create dangerous chemical reactions, and violates regulatory requirements.

Step 2: Waste Container Selection and Labeling
  • Container: Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass bottle for liquids). The container must be in good condition with a secure, leak-proof screw-top cap.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must be clear, durable, and contain the following information:[9][14]

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "2-Methyl-7-nitro-1,3-benzothiazol-6-amine" and any solvents present.

    • The approximate concentration and total volume/mass.

    • The date of accumulation (the date the first waste was added).

    • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

Step 3: On-Site Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Safety: Keep the waste container securely closed at all times, except when actively adding waste. Store it in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging Final Disposal
  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. Do not accumulate waste for more than 180 days.

  • Professional Disposal: The EHS department will arrange for the pickup of the hazardous waste by a licensed and certified waste disposal contractor.[14][15] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Recommended Method: The most common and effective disposal method for toxic nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[14] This process destroys the organic molecule, converting it into less harmful gases that are treated by emission control systems.

Spill and Emergency Procedures

For a Small Spill (Contained within the fume hood):

  • Ensure PPE is worn.

  • Cover the spill with a chemical absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[16]

For a Large Spill or Personal Exposure:

  • Personal Exposure: If the chemical contacts skin or eyes, immediately flush the affected area for at least 15 minutes using an emergency eyewash or safety shower.[17] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Evacuate: Alert personnel in the immediate area and evacuate the laboratory.

  • Report: Notify your supervisor and the institutional EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine waste.

DisposalWorkflow cluster_prep Waste Preparation & Segregation cluster_storage On-Site Management cluster_disposal Final Disposal Start Waste Generated (e.g., unused solid, contaminated item) Assess Assess Hazard: Treat as Toxic & Irritating Nitroaromatic Compound Start->Assess Segregate Segregate Waste: Dedicated 'Nitroaromatic Organic' Container Assess->Segregate Label Label Container Immediately: 'Hazardous Waste', Full Name, Date, Hazards Segregate->Label Store Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment Label->Store Monitor Monitor Fill Level & Accumulation Date Store->Monitor Contact Contact EHS for Pickup Monitor->Contact Pickup Waste Collected by Licensed Contractor Contact->Pickup End Transport to Permitted Facility (High-Temperature Incineration) Pickup->End

Caption: Decision workflow for handling 2-Methyl-7-nitro-1,3-benzothiazol-6-amine waste.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . CSWAB. [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 . PMC. [Link]

  • Laboratory Safety Guidance . OSHA. [Link]

  • Biodegradation of nitroaromatic compounds . PubMed. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review . Royal Society of Chemistry. [Link]

  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS . IJRPR. [Link]

  • BIODEGRADATION OF NITROAROMATIC COMPOUNDS . Annual Reviews. [Link]

  • Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants . ACS Publications. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells . PMC - NIH. [Link]

  • Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment . ResearchGate. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants . ResearchGate. [Link]

  • Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL . BB FABRICATION. [Link]

  • SAFETY DATA SHEET - Paint . Dyrup. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry Stack Exchange. [Link]

  • Safe disposal of carcinogenic nitrosamines . PubMed - NIH. [Link]

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography . US EPA. [Link]

  • 2-Amino-6-nitrobenzothiazole . PubChem. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

The structural components of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine—a benzothiazole nucleus and a nitroaromatic group—suggest a hazard profile that necessitates stringent adherence to safety protocols. Benzothiazole d...

Author: BenchChem Technical Support Team. Date: February 2026

The structural components of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine—a benzothiazole nucleus and a nitroaromatic group—suggest a hazard profile that necessitates stringent adherence to safety protocols. Benzothiazole derivatives have a wide range of biological activities and are used in various industrial applications; however, some have been identified as dermal sensitizers and respiratory irritants.[1] Aromatic nitrocompounds are known for their potential for skin absorption and, in some cases, carcinogenicity.[2] Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is critical.

Understanding the Potential Hazards

Based on the analysis of the structural analog 2-Amino-6-nitrobenzothiazole and the general toxicological profiles of benzothiazoles and aromatic nitrocompounds, the primary hazards associated with 2-Methyl-7-nitro-1,3-benzothiazol-6-amine are anticipated to be:

  • Skin Irritation and Sensitization: Direct contact may cause skin irritation, and prolonged or repeated exposure could lead to allergic skin reactions.[1][3]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Toxicity upon Absorption: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] The nitroaromatic group, in particular, suggests a risk of systemic toxicity.

  • Potential for Long-Term Effects: Some benzothiazole derivatives and nitroaromatic compounds are under investigation for or are known to have mutagenic or carcinogenic properties.[1][2][5]

Core Principles of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-Methyl-7-nitro-1,3-benzothiazol-6-amine. The selection of appropriate PPE is contingent on the nature of the work being performed, the quantity of the substance being handled, and the potential for exposure.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. All work with this compound should be conducted in a well-ventilated laboratory.[6][7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[8]

Personal Protective Equipment (PPE) Selection

The following table outlines the recommended PPE for various laboratory activities involving 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

Activity Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Lab coat- Respiratory protection (N95 or higher)To prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles.[3][9]
Conducting reactions and transfers - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Lab coat- Face shield (if splash hazard exists)To protect against splashes and spills of solutions containing the compound.
Purification (e.g., chromatography) - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Lab coat- Face shieldTo provide comprehensive protection during procedures with a higher risk of splashes and exposure.
Handling waste and decontamination - Heavy-duty nitrile or butyl rubber gloves- Chemical safety goggles- Lab coat- Respiratory protection (as needed)To ensure protection against concentrated waste materials and cleaning agents.

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized operating procedures is as crucial as the use of appropriate PPE. The following step-by-step guidance will help ensure a safe laboratory environment.

Pre-Operational Checklist
  • Review the Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is operating correctly.

  • Assemble all Necessary PPE: Have all required personal protective equipment readily available and inspect it for any damage.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol
  • Donning PPE: Put on a lab coat, followed by safety goggles. If required, don a respirator, ensuring a proper fit. Finally, put on the first pair of nitrile gloves, followed by a second pair.

  • Handling the Compound: Conduct all manipulations of the solid compound and its solutions within a chemical fume hood. Use a spatula for transferring the solid to minimize dust generation.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order it was put on. Remove the outer pair of gloves first, followed by the lab coat, and then the inner pair of gloves. Wash hands thoroughly with soap and water after removing all PPE.[6]

Decontamination and Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with 2-Methyl-7-nitro-1,3-benzothiazol-6-amine, including gloves, weighing paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

  • Solution Waste: Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinseate should be collected as hazardous waste. Work surfaces should be wiped down with a suitable cleaning agent.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Handling 2-Methyl-7-nitro-1,3-benzothiazol-6-amine cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Action start Start: New Task with 2-Methyl-7-nitro-1,3-benzothiazol-6-amine risk_assessment Assess Potential for Exposure: - Inhalation (dust/aerosol)? - Skin/Eye Contact (splash/spill)? start->risk_assessment inhalation_risk Inhalation Risk? risk_assessment->inhalation_risk respirator Wear Respirator (N95 or higher) inhalation_risk->respirator Yes no_respirator Standard Ventilation Sufficient inhalation_risk->no_respirator No contact_risk Skin/Eye Contact Risk? full_protection Wear: - Double Gloves - Safety Goggles - Face Shield - Lab Coat contact_risk->full_protection High (Splash/Spill Likely) standard_protection Wear: - Nitrile Gloves - Safety Goggles - Lab Coat contact_risk->standard_protection Low (Controlled Transfer) respirator->contact_risk no_respirator->contact_risk proceed Proceed with Caution full_protection->proceed standard_protection->proceed

Caption: PPE selection workflow for handling 2-Methyl-7-nitro-1,3-benzothiazol-6-amine.

Conclusion

While 2-Methyl-7-nitro-1,3-benzothiazol-6-amine may be a novel compound in your research, the principles of chemical safety are well-established. By understanding the potential hazards based on its chemical class, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, you can ensure a safe and productive research environment. Always prioritize safety and consult with your institution's environmental health and safety professionals for any specific questions or concerns.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). SpringerLink.
  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. (2016). DergiPark.
  • nitro razredčilo. Chemius.
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  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
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  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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